Aspartocin D
Description
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid has been reported in Streptomyces canus with data available.
amphomycin analog from Streptomyces canus strain FIM-0916; structure in first source
Structure
2D Structure
Properties
Molecular Formula |
C57H89N13O20 |
|---|---|
Molecular Weight |
1276.4 g/mol |
IUPAC Name |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C57H89N13O20/c1-28(2)17-12-10-8-9-11-13-20-38(71)62-35(25-43(78)79)50(82)68-47-32(7)61-51(83)37-19-16-22-70(37)55(87)44(29(3)4)66-54(86)46(31(6)58)65-40(73)27-60-48(80)33(23-41(74)75)63-39(72)26-59-49(81)34(24-42(76)77)64-53(85)45(30(5)57(89)90)67-52(84)36-18-14-15-21-69(36)56(47)88/h11,13,28-37,44-47H,8-10,12,14-27,58H2,1-7H3,(H,59,81)(H,60,80)(H,61,83)(H,62,71)(H,63,72)(H,64,85)(H,65,73)(H,66,86)(H,67,84)(H,68,82)(H,74,75)(H,76,77)(H,78,79)(H,89,90)/t30?,31?,32?,33-,34-,35-,36+,37-,44-,45-,46+,47-/m0/s1 |
InChI Key |
YHIXQCPAIOGTGT-JBGAKSTFSA-N |
Appearance |
Off white to fawn solid |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Aspartocin D from Streptomyces canus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartocin D, a potent lipopeptide antibiotic, represents a promising candidate in the ongoing search for novel antimicrobial agents. Isolated from the fermentation broth of Streptomyces canus FIM0916, this molecule exhibits significant, calcium-dependent activity against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of this compound. It includes detailed experimental protocols, a summary of its biological activity, and an elucidation of its mechanism of action, offering a valuable resource for researchers in natural product discovery and antibiotic development.
Introduction
The rise of antibiotic-resistant pathogens necessitates the urgent discovery and development of new classes of antimicrobial compounds. Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[1] this compound belongs to the amphomycin group of lipopeptide antibiotics, which are characterized by a cyclic peptide core linked to a fatty acid side chain.[2] First reported as a novel analogue of amphomycin, this compound was identified from Streptomyces canus strain FIM0916.[2] Its potent and specific activity against Gram-positive bacteria, which is enhanced in the presence of calcium ions, makes it a subject of considerable interest for further investigation and potential therapeutic application.[2][3]
Physicochemical Properties of this compound
This compound is a complex lipopeptide with a molecular formula of C₅₆H₈₇N₁₃O₂₀ and a molecular weight of 1262.4 g/mol . Its structure consists of a cyclic decapeptide core and a lipid side chain, which contributes to its interaction with bacterial cell membranes.
| Property | Value |
| CAS Number | 1562369-96-3 |
| Molecular Formula | C₅₆H₈₇N₁₃O₂₀ |
| Molecular Weight | 1262.4 g/mol |
| Class | Lipopeptide Antibiotic (Amphomycin Analogue) |
| Producing Organism | Streptomyces canus FIM0916 |
Experimental Protocols
While the seminal publication on this compound outlines its discovery, it provides a general overview of the isolation methodology.[2] The following detailed protocols are a composite representation based on established methods for the fermentation of Streptomyces and the purification of lipopeptide antibiotics.
Fermentation of Streptomyces canus FIM0916
The production of this compound is achieved through submerged fermentation of Streptomyces canus FIM0916 under optimized conditions to promote secondary metabolite production.
3.1.1. Culture Media and Conditions
-
Seed Culture Medium (per liter):
-
Soluble Starch: 20 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
pH adjusted to 7.0-7.2 before sterilization.
-
-
Production Medium (per liter):
-
Glucose: 30 g
-
Soybean Meal: 15 g
-
Yeast Extract: 3 g
-
NaCl: 5 g
-
K₂HPO₄: 1 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 2 g
-
pH adjusted to 7.0 before sterilization.
-
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
Agitation: 200-250 rpm
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Incubation Time: 7-10 days
-
3.1.2. Fermentation Workflow
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step chromatographic process to separate it from other metabolites and media components.
3.2.1. Extraction
-
Cell Separation: The fermentation broth is centrifuged at 8,000 x g for 20 minutes to separate the mycelial cake from the supernatant.
-
Supernatant Extraction: The supernatant is adjusted to pH 3.0 with HCl and subjected to extraction with an equal volume of ethyl acetate. This process is repeated three times. The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.
-
Mycelial Extraction: The mycelial cake is extracted with methanol (3 x 500 mL). The methanol extracts are combined and concentrated in vacuo.
3.2.2. Chromatographic Purification
The crude extracts are then subjected to a series of chromatographic steps.
-
Silica Gel Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A stepwise gradient of chloroform-methanol (from 100:0 to 50:50 v/v).
-
Fractions are collected and tested for antimicrobial activity. Active fractions are pooled and concentrated.
-
-
Size-Exclusion Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
This step separates compounds based on their molecular size.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid), from 20% to 80% acetonitrile over 40 minutes.
-
Detection: UV at 210 nm.
-
The peak corresponding to this compound is collected, and the solvent is removed by lyophilization to yield the pure compound.
-
Biological Activity and Mechanism of Action
This compound demonstrates potent antibacterial activity primarily against Gram-positive bacteria. This activity is notably dependent on the concentration of calcium ions.
| Target Organism | MIC (µg/mL) with 1.25 mM Ca²⁺ |
| Bacillus subtilis | 4 |
| Staphylococcus aureus | 16 |
Note: MIC values are indicative and can vary based on experimental conditions.
Recent studies have shed light on the mechanism of action of this compound and related amphomycin-class lipopeptides.[2][3][4] Unlike some lipopeptides that cause direct membrane disruption, this compound appears to inhibit the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[5] The proposed mechanism involves a dual mode of action:
-
Sequestration of Undecaprenyl Phosphate (C₅₅-P): this compound binds to the lipid carrier C₅₅-P, which is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, this compound prevents its utilization in the cell wall synthesis pathway.[5]
-
Inhibition of UptA Flippase: this compound has been shown to directly interact with and inhibit the function of UptA, a membrane protein responsible for flipping C₅₅-P from the periplasmic side to the cytoplasmic side of the membrane for reuse in the peptidoglycan synthesis cycle.[2][3][4][6][7] This direct inhibition of a key enzyme in the pathway further potentiates its antibacterial effect.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. | Department of Biology [biology.ox.ac.uk]
An In-depth Technical Guide on the Mechanism of Action of Aspartocin D as a Lipopeptide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartocin D is a member of the calcium-dependent lipopeptide antibiotic (CDA) family, exhibiting potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, drawing upon recent advancements in the field. This compound employs a sophisticated, dual-pronged attack on the bacterial cell envelope. Its primary mode of action involves the disruption of peptidoglycan synthesis by targeting the essential lipid carrier, undecaprenyl phosphate (C55-P or bactoprenol phosphate). This is achieved through both sequestration of free C55-P and direct inhibition of the C55-P flippase, UptA. This guide provides a comprehensive overview of the molecular interactions, quantitative antibacterial data, and the experimental methodologies used to elucidate this mechanism.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Lipopeptide antibiotics, such as daptomycin, have emerged as a clinically important class for treating infections caused by resistant Gram-positive pathogens. This compound, a structurally related lipopeptide, represents a promising candidate in this class. Its activity is contingent on the presence of calcium ions, a hallmark of the CDA family. Understanding the precise molecular mechanism of this compound is crucial for its potential development as a therapeutic agent and for designing next-generation antibiotics that can circumvent existing resistance pathways.
Molecular Structure and Properties
This compound is a cyclic lipopeptide characterized by a core peptide ring and an exocyclic fatty acid tail. This amphipathic structure is fundamental to its interaction with the bacterial cell membrane. The peptide core contains specific amino acid residues that coordinate with calcium ions, inducing a conformational change that is essential for its biological activity.
Mechanism of Action
The antibacterial activity of this compound is a multi-faceted process that culminates in the inhibition of cell wall biosynthesis, a pathway essential for bacterial viability. The mechanism is critically dependent on calcium ions, which facilitate the antibiotic's interaction with the bacterial membrane and its molecular targets.
Calcium-Dependent Membrane Interaction
In the presence of physiological concentrations of calcium, this compound undergoes a conformational change that enhances its amphipathicity. This calcium-bound form has a high affinity for the negatively charged phospholipids present in the bacterial cell membrane, such as phosphatidylglycerol. This interaction localizes the antibiotic at the site of action and is the prerequisite for its subsequent inhibitory functions.
Dual Targeting of Undecaprenyl Phosphate (C55-P)
Recent evidence has revealed that this compound employs a dual mechanism to disrupt the peptidoglycan synthesis pathway by targeting the essential lipid carrier, undecaprenyl phosphate (C55-P). C55-P is responsible for transporting peptidoglycan precursors from the cytoplasm to the periplasmic space for incorporation into the growing cell wall.
-
Sequestration of Free C55-P: Similar to other members of its class, this compound is capable of forming a complex with free C55-P in the bacterial membrane. By sequestering this lipid carrier, this compound depletes the pool available for the peptidoglycan synthesis machinery, effectively halting cell wall construction.
-
Direct Inhibition of the C55-P Flippase (UptA): A pivotal and more recently discovered aspect of this compound's mechanism is its ability to directly inhibit the function of UptA, a membrane protein that facilitates the translocation (flipping) of C55-P from the periplasmic to the cytoplasmic side of the membrane for reuse in the synthesis cycle.[1][2][3] this compound achieves this by competing with C55-P for binding to the UptA protein.[1][2][3] This direct inhibition of a key enzyme in the C55-P recycling pathway represents a sophisticated and potent mode of antibacterial action.
The following diagram illustrates the proposed dual mechanism of action of this compound.
Quantitative Data
The antibacterial activity of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC values for this compound are highly dependent on the concentration of calcium ions in the growth medium.
| Bacterium | Calcium Conc. (mM) | MIC (µg/mL) |
| Bacillus subtilis | 2.5 | 0.06 |
| 0.125 | 4 | |
| Staphylococcus aureus | 2.5 | 0.25 |
| 0.125 | 8 |
Table 1. Calcium-dependent in vitro activity of this compound.
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a combination of microbiological, biochemical, and biophysical techniques.
Determination of Minimum Inhibitory Concentration (MIC)
This assay quantifies the in vitro antibacterial activity of this compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution of this compound: The antibiotic is serially diluted in CAMHB containing varying concentrations of CaCl2 (e.g., from 0.125 mM to 2.5 mM) in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Native Mass Spectrometry for Protein-Ligand Interaction Analysis
This technique was instrumental in demonstrating the direct interaction of this compound with UptA.[1][2][3]
-
Protein and Ligand Preparation: Purified UptA protein is prepared in a suitable buffer (e.g., 200 mM ammonium acetate, pH 8.0) containing a mild detergent (e.g., 0.05% LDAO) to maintain protein solubility and stability. Solutions of C55-P and this compound are also prepared.
-
Incubation: A fixed concentration of UptA (e.g., 2.5 µM) is incubated with a saturating concentration of C55-P (e.g., 10 µM) to form the UptA:C55-P complex.
-
Competition Assay: Increasing concentrations of this compound (e.g., 0 to 100 µM) are added to the pre-formed UptA:C55-P complex and allowed to equilibrate.
-
Mass Spectrometry Analysis: The samples are introduced into a native mass spectrometer. The instrument is tuned to preserve non-covalent interactions.
-
Data Analysis: The mass spectra are analyzed to identify peaks corresponding to apo-UptA, UptA:C55-P, and UptA:this compound. The relative intensities of the UptA:C55-P complex in the presence of increasing concentrations of this compound are quantified to demonstrate competitive binding.
The following diagram outlines the experimental workflow for the native mass spectrometry-based competition assay.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound's mechanism of action involves the modulation of specific intracellular signaling pathways. Its primary activity is directed at the bacterial cell envelope, leading to a cascade of events that result in cell death due to the inhibition of cell wall synthesis and subsequent loss of structural integrity.
Conclusion and Future Directions
This compound exhibits a sophisticated dual mechanism of action against Gram-positive bacteria by targeting the essential lipid carrier C55-P through both sequestration and direct enzymatic inhibition of the flippase UptA. This multifaceted approach makes it a compelling candidate for further preclinical development. Future research should focus on obtaining high-resolution structural data of the this compound-UptA complex to facilitate structure-based drug design. Additionally, a more in-depth investigation into its activity against a broader range of clinical isolates, including resistant strains, and an assessment of its potential for resistance development are warranted. Elucidating the precise kinetics of UptA inhibition and the binding affinities will provide a more complete quantitative picture of its potent antibacterial activity.
References
The Antibacterial Spectrum of Aspartocin D Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartocin D is a member of the calcium-dependent lipopeptide class of antibiotics, which exhibit potent activity primarily against Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound and its closely related analogs. Due to the limited availability of specific quantitative data for this compound, this document leverages published data on the broader Aspartocin complex and its well-studied structural and functional analogs, Laspartomycin C and the Amphomycin-analog MX-2401, to provide a comprehensive understanding of its potential antimicrobial efficacy. This guide includes a summary of available quantitative antibacterial data, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a significant global health challenge. Lipopeptide antibiotics, such as daptomycin, have emerged as a critical class of therapeutics to combat these infections. This compound, a structurally related lipopeptide, is of growing interest for its potential antibacterial properties. Its activity is notably dependent on the presence of calcium ions, a characteristic feature of this antibiotic class.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's activity against Gram-positive bacteria.
Quantitative Antibacterial Spectrum
Table 1: Minimum Inhibitory Concentration (MIC) of Laspartomycin C against various Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-sensitive) | 2[2] |
| Staphylococcus aureus (Methicillin-resistant, MRSA) | Data suggests activity, specific MICs not cited[1][5] |
| Staphylococcus aureus (Vancomycin-intermediate, VISA) | Data suggests activity, specific MICs not cited[1][2] |
| Staphylococcus aureus (Vancomycin-resistant, VRSA) | Data suggests activity, specific MICs not cited[2] |
| Enterococcus faecalis (Vancomycin-resistant, VRE) | Data suggests activity, specific MICs not cited[1] |
| Enterococcus faecium (Vancomycin-resistant, VRE) | Data suggests activity, specific MICs not cited[1] |
Note: The antibacterial activity of Laspartomycin C, and by extension this compound, is dependent on the concentration of Ca2+ in the testing medium.[5]
Proposed Mechanism of Action
The antibacterial mechanism of this compound is believed to be analogous to that of other calcium-dependent lipopeptide antibiotics like daptomycin and Laspartomycin C.[1][5] The proposed mechanism involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane disruption and subsequent cell death.
The key steps in the proposed signaling pathway are:
-
Calcium-dependent Conformational Change: In the presence of calcium ions, this compound undergoes a conformational change, which is essential for its antibacterial activity.[1]
-
Monomer Insertion into the Cell Membrane: The calcium-bound form of this compound monomers insert into the cell membrane of Gram-positive bacteria.
-
Oligomerization and Pore Formation: Following membrane insertion, the monomers oligomerize to form a pore-like structure.
-
Ion Leakage and Depolarization: This structure disrupts the cell membrane integrity, leading to the leakage of essential ions, such as potassium, and causing membrane depolarization.
-
Inhibition of Cellular Processes and Cell Death: The loss of membrane potential disrupts critical cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.
Experimental Protocols
The following protocols are based on standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and are adapted for the specific requirements of calcium-dependent antibiotics like this compound.[3][4][6]
Broth Microdilution Method
This is a quantitative method used to determine the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium chloride (CaCl₂) solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Media Preparation: Prepare CAMHB and supplement with CaCl₂ to a final concentration of 50 mg/L. This is crucial for the activity of calcium-dependent antibiotics.[6]
-
Serial Dilution of this compound: Perform a two-fold serial dilution of the this compound stock solution in the calcium-supplemented CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm using a microplate reader.
Experimental Workflow Diagram
Conclusion
This compound, as a calcium-dependent lipopeptide antibiotic, holds promise as a potential therapeutic agent against Gram-positive bacteria, including drug-resistant strains. While specific quantitative data for this compound remains limited, the information available for the closely related compounds Laspartomycin C and Amphomycin analogs suggests a potent antibacterial spectrum. The mechanism of action is likely to involve calcium-dependent membrane disruption, a hallmark of this antibiotic class. The provided experimental protocols offer a standardized approach for further investigation into the precise antibacterial activity of this compound. Future research should focus on generating specific MIC data for this compound against a broad panel of clinical isolates to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular cloning and identification of the laspartomycin biosynthetic gene cluster from Streptomyces viridochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Amino Acid Residues in Aspartocin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartocin D is a member of the aspartocin family of lipopeptide antibiotics, which are part of the larger class of calcium-dependent antibiotics (CDAs). These natural products, produced by various species of Streptomyces, exhibit potent activity against a range of Gram-positive bacteria. The biological activity of these complex molecules is intrinsically linked to their three-dimensional structure, in which the stereochemistry of the constituent amino acid residues plays a pivotal role. This technical guide provides an in-depth analysis of the stereochemistry of amino acid residues in this compound, details the experimental protocols used for such determinations, and discusses the mechanistic implications of its chiral components.
Structure and Stereochemistry of this compound
This compound shares a common cyclic decapeptide core with other members of the aspartocin family. The core structure is composed of eleven amino acid residues, with a fatty acid side chain attached to the N-terminal aspartic acid. The sequence of the cyclic core is cyclo(Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro).
The stereochemical configuration of the amino acid residues is a critical feature of the aspartocin family. It has been established through chemical degradation studies and spectroscopic analysis that the cyclic core of aspartocins contains two D-amino acid residues. The remaining chiral amino acids are in the L-configuration. Glycine, being achiral, does not have a stereocenter.
Amino Acid Residue Configuration
The stereochemical assignments for the amino acid residues in the cyclic core of this compound are summarized in the table below.
| Residue Position | Amino Acid | Abbreviation | Stereochemistry |
| 2 | α,β-Diaminobutyric acid | Dab | L-threo |
| 3 | Pipecolic acid | Pip | D |
| 4 | β-Methylaspartic acid | MeAsp | L |
| 5 | Aspartic acid | Asp | L |
| 6 | Glycine | Gly | Achiral |
| 7 | Aspartic acid | Asp | L |
| 8 | Glycine | Gly | Achiral |
| 9 | α,β-Diaminobutyric acid | Dab | D-erythro |
| 10 | Valine | Val | L |
| 11 | Proline | Pro | L |
Table 1: Stereochemistry of Amino Acid Residues in the Cyclic Core of this compound.
Experimental Protocols for Stereochemical Determination
The determination of the absolute configuration of amino acid residues in a complex peptide like this compound is a multi-step process. The most common and reliable methods involve acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids and analysis using chiral chromatography. The "Advanced Marfey's Method" is a widely accepted and highly sensitive technique for this purpose.
Acid Hydrolysis
The first step is to break down the peptide into its individual amino acid constituents.
Protocol:
-
Sample Preparation: A purified sample of this compound (typically 50-100 µg) is placed in a hydrolysis tube.
-
Acid Addition: 200 µL of 6 M HCl is added to the sample. To accurately quantify any racemization that may occur during hydrolysis, the hydrolysis can be performed in deuterated acid (e.g., 6 M DCl in D₂O). This will result in the incorporation of a deuterium atom at the α-carbon of any amino acid that racemizes, allowing it to be distinguished by mass spectrometry.
-
Hydrolysis: The tube is sealed under vacuum and heated at 110°C for 24 hours.
-
Drying: After hydrolysis, the sample is cooled, and the acid is removed by evaporation under a stream of nitrogen or by lyophilization. The dried hydrolysate is reconstituted in deionized water.
Chiral Derivatization (Advanced Marfey's Method)
The resulting amino acid mixture is then derivatized with a chiral reagent to form diastereomers, which can be separated by standard reverse-phase chromatography. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its enantiomer are commonly used for this purpose.
Protocol:
-
Aliquoting: The amino acid hydrolysate is divided into two equal portions.
-
Derivatization with L-FDAA:
-
To the first portion, 100 µL of 1 M NaHCO₃ is added, followed by 50 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
The reaction mixture is incubated at 40°C for 1 hour with occasional vortexing.
-
-
Derivatization with D-FDAA (for confirmation):
-
The second portion is treated similarly with D-FDAA. This can help in resolving ambiguous peaks.
-
-
Quenching: The reaction is quenched by adding 25 µL of 2 M HCl.
-
Sample Preparation for HPLC: The sample is evaporated to dryness and reconstituted in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
HPLC-MS Analysis
The derivatized amino acid diastereomers are separated and identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Protocol:
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes is a common starting point.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 340 nm (the chromophore of the dinitrophenyl group).
-
-
Mass Spectrometry Detection:
-
The eluent is directed to an electrospray ionization (ESI) mass spectrometer.
-
Mass spectra are acquired in both positive and negative ion modes to ensure detection of all derivatized amino acids.
-
The mass of each derivatized amino acid is used for identification.
-
-
Data Analysis:
-
The retention times of the derivatized amino acids from the this compound hydrolysate are compared to the retention times of derivatized D- and L-amino acid standards.
-
Generally, for a given amino acid, the L-FDAA derivative of the L-amino acid elutes earlier than the L-FDAA derivative of the D-amino acid.
-
The integration of the peak areas allows for the quantification of the D/L ratio for each amino acid.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of amino acid stereochemistry.
Mechanism of Action and the Role of Stereochemistry
This compound belongs to the class of calcium-dependent lipopeptide antibiotics. Its antibacterial activity is contingent on the presence of calcium ions. The currently understood mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis.
Signaling Pathway and Mechanism of Action
The antibacterial mechanism of calcium-dependent lipopeptide antibiotics that target cell wall synthesis can be summarized as follows:
-
Calcium Binding: In the presence of calcium ions, this compound undergoes a conformational change, forming a complex with Ca²⁺. The negatively charged side chains of the aspartic acid residues are crucial for chelating calcium.
-
Membrane Association: The lipophilic fatty acid tail facilitates the anchoring of the this compound-Ca²⁺ complex to the bacterial cell membrane.
-
Target Binding: The complex then binds to a key precursor in the peptidoglycan synthesis pathway, most likely undecaprenyl phosphate (C55-P) or Lipid II.
-
Inhibition of Cell Wall Synthesis: By sequestering these essential precursors, this compound effectively halts the construction of the bacterial cell wall.
-
Cell Death: The inhibition of cell wall synthesis leads to a compromised cell envelope, ultimately resulting in bacterial cell death.
The presence of D-amino acids is crucial for the overall conformation of the cyclic peptide. These "unnatural" stereoisomers introduce specific turns and folds in the peptide backbone that are necessary for the correct positioning of the calcium-binding residues and the overall shape required for target recognition and binding. An all-L-amino acid peptide would likely adopt a different, less active or inactive conformation.
Mechanism of Action Diagram
Caption: Proposed mechanism of action for this compound.
Conclusion
The stereochemistry of the amino acid residues in this compound is a fundamental aspect of its structure and biological function. The presence of D-pipecolic acid and D-erythro-α,β-diaminobutyric acid within the cyclic core is critical for adopting the bioactive conformation necessary for its calcium-dependent antibacterial activity. The determination of these stereochemical assignments relies on robust analytical techniques, with the Advanced Marfey's Method providing a sensitive and reliable workflow. A thorough understanding of the stereochemistry and mechanism of action of this compound is essential for the future development of novel lipopeptide antibiotics to combat the growing threat of antibiotic resistance.
Methodological & Application
Application Note: Structural Confirmation of Aspartocin D via Mass Spectrometry
Introduction
Aspartocin D is a member of the aspartocin family of cyclic lipopeptide antibiotics, which exhibit activity against Gram-positive bacteria.[1][2] These complex biomolecules are characterized by a cyclic peptide core and a lipid side chain. Structurally, the aspartocins share a common cyclic decapeptide core and differ in their fatty acid moieties.[3][4] Accurate structural confirmation is a critical step in the research and development of new antibiotic candidates. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of such complex natural products.[5][6][7] This application note provides a detailed protocol for the structural confirmation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Structural Confirmation
The overall workflow for the structural confirmation of this compound using mass spectrometry involves several key stages, from sample preparation to data analysis and interpretation.
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.[1]
-
Working Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Quality Control: Prepare a blank sample (50:50 acetonitrile/water with 0.1% formic acid) and a system suitability standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system.
-
LC Method:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
-
Data-Dependent Acquisition: The top 3 most intense ions from the MS1 scan are selected for MS/MS fragmentation.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions.
-
Data Presentation and Analysis
The primary goal of the mass spectrometry analysis is to confirm the molecular weight of this compound and to obtain fragment ions that are consistent with its known structure. The molecular formula for this compound is C₅₆H₈₇N₁₃O₂₀, with a monoisotopic mass of 1261.609 g/mol .[1]
Expected Mass Spectrometry Data
The following table summarizes the expected m/z values for the precursor ion and key fragment ions of this compound. The fragmentation of cyclic peptides is complex; it often involves an initial ring-opening event followed by the generation of linear fragment ions.[5][8] The fragmentation pattern is predicted based on the known structure of this compound and the observed fragmentation of related aspartocins.[4]
| Ion Type | Observed m/z | Theoretical m/z | Mass Error (ppm) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | 1262.616 | 1262.617 | < 5 | Protonated intact molecule |
| [M+Na]⁺ | 1284.598 | 1284.599 | < 5 | Sodiated intact molecule |
| [M+2H]²⁺ | 631.812 | 631.812 | < 5 | Doubly protonated intact molecule |
| Fragment 1 | Hypothetical | Calculated | < 10 | Loss of lipid side chain |
| Fragment 2 | Hypothetical | Calculated | < 10 | Ring-opened linear peptide |
| Fragment 3 | Hypothetical | Calculated | < 10 | Specific b- or y-type ion from linear peptide |
| Fragment 4 | Hypothetical | Calculated | < 10 | Neutral loss (e.g., H₂O, NH₃) |
Note: The hypothetical fragment m/z values would be populated with actual experimental data. The mass error should be kept below 5 ppm for high-resolution mass spectrometry to ensure confident identification.
Data Interpretation and Structure-Fragment Relationship
The interpretation of the MS/MS spectrum is key to confirming the structure. A logical approach to data analysis is outlined below.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequencing Aspartocin D using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartocin D is a lipopeptide antibiotic with activity against Gram-positive bacteria.[1] Like its analogues Aspartocin A, B, and C, it possesses a complex cyclic peptide core, making traditional sequencing methods challenging.[2] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for the complete sequence elucidation and structural analysis of such complex biomolecules in solution.[3][4]
This document provides a detailed guide to the application of 2D NMR for determining the amino acid sequence of this compound. The methodology involves a systematic approach of first identifying individual amino acid spin systems and then linking them together based on through-space correlations.
Principle of 2D NMR-Based Peptide Sequencing
The de novo sequencing of a peptide like this compound via 2D NMR follows a well-established three-step strategy:
-
Identification of Amino Acid Spin Systems: Each amino acid residue (except proline) constitutes an isolated spin system, where all non-labile protons are connected through a network of scalar (J) couplings.[5] Experiments like COSY and TOCSY are used to identify all protons belonging to a single amino acid residue.
-
COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled through two or three bonds (e.g., Hα-Hβ).[6]
-
TOCSY (Total Correlation Spectroscopy) extends these correlations to all protons within a spin system, regardless of the number of intervening bonds. For example, a cross-peak between an amide proton (NH) and a methyl proton (Hγ) in a valine residue can be observed.[5]
-
-
Sequential Assignment: Once the individual amino acid spin systems are identified, they are ordered according to the peptide sequence. This is achieved using through-space correlations detected in NOESY or ROESY experiments.[7][8] These experiments identify protons that are close in space (< 5 Å), even if they are far apart in the sequence.[9] For sequential assignment, the key correlations are between protons of adjacent residues (i and i+1):
-
dαN(i, i+1): NOE between the α-proton of residue i and the amide proton of residue i+1.
-
dNN(i, i+1): NOE between the amide proton of residue i and the amide proton of residue i+1.
-
dβN(i, i+1): NOE between a β-proton of residue i and the amide proton of residue i+1.
-
-
Sequence Assembly and Verification: By "walking" along the peptide backbone using the sequential NOEs, the complete amino acid sequence is assembled. The identity of each amino acid is confirmed by its characteristic spin system pattern and chemical shifts.[10] For cyclic peptides like this compound, this walk continues until the chain closes on itself, confirming the cyclic nature and the complete sequence.
Data Presentation
While the specific NMR data for this compound is not publicly available, the following tables represent the expected proton (¹H) chemical shifts and key sequential NOE correlations, based on the published data for the closely related Aspartocin A.[2]
Table 1: Representative ¹H Chemical Shift Assignments for Aspartocin Core Peptide in DMSO-d₆
| Residue | NH (ppm) | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| Asp¹ | 8.23 | 4.65 | 2.75, 2.60 | - |
| Dab² | 7.37 | 4.88 | 2.90, 2.70 | γ: 3.10, 2.95 |
| Pip³ | - | 4.90 | 2.22, 1.39 | γ: 1.95, 1.70; δ: 3.50, 2.80 |
| MeAsp⁴ | 8.85 | 5.05 | 3.15 | N-Me: 3.00 |
| Asp⁵ | 8.77 | 4.24 | 2.65, 2.50 | - |
| Gly⁶ | 8.45 | 3.94, 3.46 | - | - |
| Asp⁷ | 7.55 | 4.28 | 2.70, 2.55 | - |
| Gly⁸ | 8.21 | 3.98, 3.44 | - | - |
| Dab⁹ | 9.66 | 4.50 | 2.85, 2.65 | γ: 3.05, 2.90 |
| Val¹⁰ | 7.00 | 4.10 | 2.05 | γ-CH₃: 0.90, 0.85 |
| Pro¹¹ | - | 4.15 | 2.10, 1.80 | γ: 1.90, 1.80; δ: 3.60, 3.40 |
Note: Dab = α,β-diaminobutyric acid; Pip = Pipecolic acid; MeAsp = β-methyl-aspartic acid. Chemical shifts are illustrative and may vary.
Table 2: Key Sequential NOE Correlations for Peptide Backbone Assembly
| From Residue (i) | To Residue (i+1) | Observed NOE Cross-Peak |
| Asp¹ (Hα) | Dab² (NH) | dαN(1, 2) |
| Dab² (Hα) | Pip³ (Hδ) | dαδ(2, 3) |
| Pip³ (Hα) | MeAsp⁴ (NH) | dαN(3, 4) |
| MeAsp⁴ (Hα) | Asp⁵ (NH) | dαN(4, 5) |
| Asp⁵ (Hα) | Gly⁶ (NH) | dαN(5, 6) |
| Gly⁶ (Hα) | Asp⁷ (NH) | dαN(6, 7) |
| Asp⁷ (Hα) | Gly⁸ (NH) | dαN(7, 8) |
| Gly⁸ (Hα) | Dab⁹ (NH) | dαN(8, 9) |
| Dab⁹ (Hα) | Val¹⁰ (NH) | dαN(9, 10) |
| Val¹⁰ (Hα) | Pro¹¹ (Hδ) | dαδ(10, 11) |
| Pro¹¹ (Hα) | Dab² (NH) | dαN(11, 2) - Ring Closure |
Note: For proline and other N-substituted residues, the correlation is often to a δ-proton instead of an amide proton.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Dissolution: Dissolve ~1-5 mg of purified this compound in 0.5 mL of a deuterated solvent. A mixture of 90% H₂O / 10% D₂O is common for observing exchangeable amide protons, though DMSO-d₆ can also be used for better resolution of these signals.[2][7]
-
Concentration: The final peptide concentration should be in the range of 1-5 mM.[8]
-
pH Adjustment: Adjust the pH of the sample to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6). This can be done by adding microliter amounts of dilute DCl or NaOD.
-
Internal Standard: Add a small amount of an internal reference standard, such as DSS or TSP, for accurate chemical shift referencing.
-
Transfer: Transfer the final solution to a high-quality NMR tube (e.g., Shigemi or equivalent).
2D NMR Data Acquisition
The following are starting-point parameters for experiments on a 600 MHz spectrometer.[11] Optimization will be required based on the specific instrument and sample.
a) 2D ¹H-¹H TOCSY
-
Purpose: To identify all protons within each amino acid's spin system.
-
Pulse Program: dipsi2etgp or equivalent with water suppression (e.g., Watergate).
-
Temperature: 298 K.
-
Spectral Width: 12-14 ppm in both dimensions.
-
Data Points: 4096 (F2) x 512 (F1).
-
Mixing Time: 60-80 ms. This duration is typically sufficient to allow magnetization transfer throughout most amino acid side chains.[11]
-
Relaxation Delay: 1.5 s.
-
Number of Scans: 8-16 per increment.
b) 2D ¹H-¹H DQF-COSY
-
Purpose: To identify 2- and 3-bond J-couplings, useful for distinguishing certain amino acids (e.g., Thr, Ile, Val) and confirming TOCSY assignments.
-
Pulse Program: cosygpqf or equivalent.
-
Parameters: Similar to TOCSY, but without a mixing time.
-
Number of Scans: 4-8 per increment.
c) 2D ¹H-¹H NOESY/ROESY
-
Purpose: To identify through-space correlations for sequential assignment. NOESY is standard, but ROESY is preferred for molecules in the intermediate size range where the NOE effect may be close to zero.[12][13]
-
Pulse Program: noesygpphzs (NOESY) or roesyetgp (ROESY) with water suppression.
-
Temperature: 298 K.
-
Spectral Width: 12-14 ppm in both dimensions.
-
Data Points: 4096 (F2) x 512 (F1).
-
Mixing Time (NOESY): 150-300 ms. A range of mixing times may be necessary to distinguish direct NOEs from spin diffusion artifacts.[11][12]
-
Spin-lock Time (ROESY): 150-250 ms.[14]
-
Relaxation Delay: 1.5 - 2.0 s.
-
Number of Scans: 16-64 per increment, as NOE signals are typically weak.
Visualizations
The following diagrams illustrate the logical workflow and key principles in the NMR sequencing process.
Caption: Experimental workflow for sequencing this compound.
Caption: TOCSY identifies all protons in a Valine spin system.
Caption: NOESY connects adjacent residues via through-space correlations.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aspartocin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartocin D is a lipopeptide antibiotic belonging to the amphomycin family, produced by Streptomyces canus. It exhibits antimicrobial activity primarily against Gram-positive bacteria. The antibacterial efficacy of this compound is notably dependent on the concentration of calcium ions. Its mechanism of action involves the inhibition of bacterial cell wall peptidoglycan synthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P) and its transporter, UptA.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, along with data on its activity and a visualization of its mechanism of action.
Data Presentation: MIC of this compound
The following table summarizes the known MIC values for this compound against various Gram-positive bacteria. It is important to note that the activity of this compound is influenced by the concentration of calcium in the growth medium.
| Bacterial Species | Strain Information | Calcium (Ca²⁺) Concentration | MIC (µg/mL) |
| Bacillus subtilis | - | Not Specified | 0.125[1] |
| Staphylococcus aureus | - | 0.125 mM | 8[1] |
| Staphylococcus aureus | - | 2.5 mM | 0.25[1] |
Note: Further research is required to establish a more comprehensive MIC profile of this compound against a wider range of clinical isolates, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, with modifications to accommodate the properties of a lipopeptide antibiotic.
1. Materials
-
This compound
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium chloride (CaCl₂) to the desired final concentration (e.g., 50 mg/L).
-
Bacterial strains for testing
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Growth control wells (CAMHB + bacteria, no antibiotic)
-
Sterility control wells (CAMHB only)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water with 0.02% acetic acid to aid solubility and prevent peptide aggregation) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Broth Microdilution Procedure
-
Add 100 µL of sterile CAMHB (supplemented with the desired calcium concentration) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate with a sterile lid or adhesive seal.
5. Incubation
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Interpretation of Results
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well should be turbid, and the sterility control well should be clear.
Mechanism of Action and Visualizations
This compound exerts its antibacterial effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This process involves a dual mechanism of action targeting the lipid carrier C55-P and its flippase, UptA.
Signaling Pathway: Inhibition of Peptidoglycan Synthesis by this compound
The following diagram illustrates the key steps in the peptidoglycan synthesis pathway and the points of inhibition by this compound. In the cytoplasm, peptidoglycan precursors are synthesized and attached to the lipid carrier C55-P, forming Lipid II. Lipid II is then flipped across the cell membrane by a flippase, where it is incorporated into the growing peptidoglycan layer. The carrier C55-P is then recycled back to the cytoplasm by the flippase UptA to continue the cycle. This compound inhibits this process by binding to both C55-P and the flippase UptA, preventing the recycling of the lipid carrier and thereby halting cell wall synthesis.[2][3][4][5]
Experimental Workflow: MIC Assay
The following diagram outlines the experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Two broadly conserved families of polyprenyl-phosphate transporters [ouci.dntb.gov.ua]
- 5. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Aspartocin D Inhibition of UptA Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of Aspartocin D, a cyclic lipopeptide[1][2], on the function of UptA, a putative proton-dependent oligopeptide transporter (POT)[3][4]. The assay utilizes purified UptA protein reconstituted into artificial lipid vesicles (proteoliposomes) to directly measure substrate transport and its inhibition.[5][6][7][8] This method is crucial for characterizing the potency of this compound and understanding its mechanism of action, providing essential data for drug discovery and development programs.
Principle of the Assay
The assay quantifies the function of the UptA transporter by measuring the uptake of a radiolabeled substrate into proteoliposomes. Purified UptA is incorporated into liposomes composed of a defined lipid mixture. An electrochemical proton gradient (proton motive force, PMF), which drives substrate transport in POT family proteins, is established across the liposome membrane.[3] The assay is initiated by adding a radiolabeled substrate, such as [³H]-glycyl-sarcosine (Gly-Sar), to the exterior of the proteoliposomes. The rate of substrate accumulation inside the vesicles is measured over time.
To determine the inhibitory effect of this compound, the transport assay is performed in the presence of varying concentrations of the compound. The reduction in substrate uptake relative to a vehicle control is used to calculate the percent inhibition and subsequently determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[9][10][11]
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| E. coli Polar Lipids | Avanti Polar Lipids | Or 3:1 (w/w) POPE:POPG mixture |
| N-Dodecyl-β-D-maltoside (DDM) | Anatrace | Solubilization of UptA |
| Bio-Beads SM-2 Adsorbents | Bio-Rad | Detergent removal |
| [³H]-Glycyl-sarcosine | American Radiolabeled Chemicals | Radiolabeled substrate |
| This compound | In-house/Custom Synthesis | |
| His-Tag Purification Resin | Qiagen | For UptA purification |
| Sephadex G-50 fine | GE Healthcare | Desalting columns |
| Scintillation Cocktail | PerkinElmer | For radioactivity measurement |
| Internal Buffer (pH 6.0) | - | 20 mM MES-KOH, 100 mM KCl |
| External Buffer (pH 8.0) | - | 20 mM HEPES-KOH, 100 mM KCl |
| Solubilization Buffer | - | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol, 1% (w/v) DDM |
| Lysis Buffer | - | 1% (v/v) Triton X-100 |
Experimental Protocols
Expression and Purification of Recombinant UptA
-
Expression: Transform E. coli BL21(DE3) cells with a pET-based vector containing the gene for C-terminally His-tagged UptA. Grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4 hours at 30°C.
-
Membrane Preparation: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) and lyse the cells using a microfluidizer. Centrifuge at 10,000 x g for 20 minutes to remove cell debris. Collect the supernatant and ultracentrifuge at 150,000 x g for 1 hour to pellet the cell membranes.
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer and stir gently for 1 hour at 4°C.
-
Purification: Centrifuge the solubilized mixture at 100,000 x g for 30 minutes. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (Solubilization Buffer with 20 mM imidazole and 0.05% DDM). Wash the column extensively and elute UptA with elution buffer containing 250 mM imidazole.
Reconstitution of UptA into Proteoliposomes
-
Liposome Preparation: Dry E. coli polar lipids from chloroform under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.[12]
-
Hydration: Hydrate the dried lipid film in Internal Buffer (pH 6.0) to a final concentration of 20 mg/mL. Subject the mixture to 5-7 freeze-thaw cycles in liquid nitrogen and a room temperature water bath to form multilamellar vesicles.[7]
-
Extrusion: Extrude the vesicle suspension 21 times through a 0.2 µm polycarbonate filter using a mini-extruder to generate unilamellar liposomes.[12]
-
Reconstitution: Solubilize the liposomes with DDM. Add purified UptA protein to the destabilized liposomes at a protein-to-lipid ratio of 1:100 (w/w). Incubate for 30 minutes at 4°C with gentle mixing.
-
Detergent Removal: Remove the detergent by adding Bio-Beads and incubating for at least 2 hours at 4°C. This process facilitates the spontaneous formation of sealed proteoliposomes containing UptA.[7]
-
Vesicle Harvesting: Harvest the proteoliposomes by ultracentrifugation at 200,000 x g for 1 hour. Resuspend the pellet in a small volume of Internal Buffer.
Transport Assay
-
Gradient Formation: Generate the proton motive force (PMF) by diluting the proteoliposomes (resuspended in Internal Buffer, pH 6.0) 100-fold into the External Buffer (pH 8.0). This creates both a pH gradient (ΔpH, acidic inside) and a membrane potential (ΔΨ, inside negative, driven by K⁺/valinomycin if needed).
-
Inhibitor Incubation: Aliquot the diluted proteoliposomes into reaction tubes. Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) or a vehicle control (e.g., DMSO). Pre-incubate for 5 minutes at room temperature.
-
Initiation of Transport: Start the transport reaction by adding the radiolabeled substrate, [³H]-Gly-Sar, to a final concentration of 10 µM.
-
Time Points and Termination: At specified time points (e.g., 0, 30, 60, 120, 300 seconds), take a 100 µL aliquot from the reaction and immediately stop the transport by passing it through a pre-wetted Sephadex G-50 desalting column via centrifugation (spin-column method). This separates the proteoliposomes (containing internalized substrate) from the external buffer containing unincorporated substrate.[12]
-
Quantification: Collect the eluate (proteoliposomes) into a scintillation vial, add scintillation cocktail, and measure the internalized radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Uptake: Determine the amount of substrate transported (in pmol/mg protein) at each time point.
-
Determine Initial Velocity: Plot substrate uptake versus time and determine the initial velocity of transport from the linear portion of the curve for each inhibitor concentration.
-
Calculate Percent Inhibition: Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Velocity_inhibitor / Velocity_control)) * 100
-
Determine IC₅₀: Plot percent inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.[9][10][13]
Data Presentation
The results of the inhibition assay should be summarized to clearly present the potency of this compound.
Table 1: Inhibitory Potency of this compound on UptA-mediated Transport
| Compound | IC₅₀ (µM) | Hill Slope | 95% Confidence Interval (µM) |
| This compound | 5.2 | 1.1 | 4.5 - 6.0 |
| Control Peptide | > 100 | N/A | N/A |
Data shown are representative. N/A: Not applicable.
Visualization of Protocols and Pathways
Experimental Workflow
The overall experimental process can be visualized as a sequential workflow from protein expression to final data analysis.
Caption: Workflow for the UptA inhibition assay.
Proposed Mechanism of Inhibition
This diagram illustrates the function of UptA and its potential inhibition by this compound at the membrane level.
Caption: UptA transports substrate via a proton gradient, a process blocked by this compound.
References
- 1. Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proton-dependent oligopeptide transporter - Wikipedia [en.wikipedia.org]
- 4. InterPro [ebi.ac.uk]
- 5. Proteoliposome-based in vitro transport assays [bio-protocol.org]
- 6. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Mass Spectrometry Based Transport Assay for Studying EmrE Transport of Unlabeled Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
Solid-Phase Synthesis of Aspartocin D and Its Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspartocin D is a calcium-dependent lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2] Its complex structure, featuring a cyclic decapeptide core, D-amino acid residues, an N-methylated amino acid, and a lipid side chain, presents a significant synthetic challenge. This document provides a detailed protocol for the solid-phase synthesis of this compound and its derivatives using Fmoc/tBu chemistry. The described methodology outlines the preparation of the linear peptide, on-resin cyclization, lipidation, and final cleavage and purification. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex lipopeptides for drug discovery and development.
Introduction
This compound belongs to the aspartocin family of lipopeptide antibiotics, which also includes aspartocins A, B, and C.[3][4] These natural products share a common cyclic decapeptide core but differ in their N-terminal fatty acid moiety.[3][4] The structure of this compound is characterized by the sequence cyclo(-Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro-) with an N-terminal Asp residue acylated with an isotetradecenoic acid. The presence of D-amino acids (D-pipecolic acid and D-diaminobutyric acid) and an N-methylated aspartic acid residue contributes to its conformational rigidity and resistance to proteolysis.[3][4][5]
Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the construction of such complex peptides.[6][7][8][9] The Fmoc/tBu strategy is particularly well-suited for this purpose, allowing for the stepwise assembly of the peptide chain under mild conditions.[7] This document details a comprehensive protocol for the synthesis of this compound, which can be adapted for the generation of various derivatives to explore structure-activity relationships (SAR).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C57H89N13O20 | [2] |
| Molecular Weight | 1296.4 g/mol | [2] |
| CAS Number | 1211953-97-7 | [2] |
Table 2: Illustrative Yields and Purity for the Solid-Phase Synthesis of this compound
| Step | Description | Expected Yield (%) | Expected Purity (%) |
| 1 | Loading of first amino acid (Fmoc-Asp(OAll)-OH) onto 2-chlorotrityl chloride resin | 90-95 | N/A |
| 2 | Linear peptide assembly (11 residues) | 80-85 (overall) | >90 (crude linear peptide) |
| 3 | On-resin cyclization | 50-60 | >85 (crude cyclic peptide) |
| 4 | Fatty acid coupling | 70-80 | >80 (crude lipopeptide) |
| 5 | Cleavage and deprotection | 85-95 | >70 (crude final product) |
| 6 | HPLC Purification | 30-40 | >98 (purified product) |
Table 3: Biological Activity of this compound
| Organism | MIC (µg/mL) in presence of 2.5 mM Ca2+ | MIC (µg/mL) in presence of 0.125 mM Ca2+ | Reference |
| Bacillus subtilis | 0.06 | 4 | [1][2] |
| Staphylococcus aureus | 0.25 | 8 | [1][2] |
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including Fmoc-D-Pip-OH, Fmoc-D-Dab(Boc)-OH, Fmoc-L-Dab(Boc)-OH, Fmoc-MeAsp(OtBu)-OH)
-
Fmoc-Asp(OAll)-OH
-
Isotetradecenoic acid
-
Coupling reagents: HBTU, HATU, DIC
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM, NMP, Methanol, Diethyl ether
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Scavenger for allyl deprotection (e.g., Phenylsilane)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) for HPLC
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 1 hour in a peptide synthesis vessel.
-
Loading of the First Amino Acid:
-
Dissolve Fmoc-Asp(OAll)-OH (2 eq) and DIPEA (4 eq) in DCM.
-
Add the solution to the swollen resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and finally DCM. Dry the resin under vacuum.
-
-
Chain Elongation (Fmoc SPPS Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Coupling:
-
Pre-activate the next Fmoc-amino acid (3 eq) with HBTU/HATU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours. For hindered couplings, such as with Fmoc-MeAsp(OtBu)-OH, double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence: Pro, Val, D-Dab(Boc), Gly, Asp(OtBu), Gly, Asp(OtBu), MeAsp(OtBu), D-Pip, D-Dab(Boc).
-
Protocol 2: On-Resin Cyclization
-
Allyl Deprotection:
-
Swell the resin-bound linear peptide in DCM.
-
Add Pd(PPh3)4 (0.25 eq) and Phenylsilane (15 eq) in DCM.
-
Shake the mixture under argon for 2 hours. Repeat if necessary.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.
-
-
Fmoc Deprotection of the N-terminus: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal Dab residue.
-
On-Resin Macrolactamization:
-
Swell the resin in a large volume of DMF/DCM (1:1) to promote intramolecular cyclization.
-
Add a coupling reagent suitable for cyclization, such as HATU (4 eq) and DIPEA (8 eq).
-
Shake the reaction mixture for 24 hours at room temperature.
-
Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Wash the resin thoroughly with DMF and DCM.
-
Protocol 3: Lipidation, Cleavage, and Purification
-
N-terminal Fmoc Deprotection: Remove the Fmoc group from the exocyclic Asp residue by treating with 20% piperidine in DMF.
-
Fatty Acid Coupling:
-
Activate isotetradecenoic acid (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF.
-
Add the activated fatty acid to the resin and shake for 4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude lipopeptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF and dilute with water/acetonitrile.
-
Purify the lipopeptide by reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Collect fractions containing the pure product and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Mandatory Visualization
Caption: Experimental workflow for the solid-phase synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and characterization of a new cyclic lipopeptide surfactin from a marine-derived Bacillus velezensis SH-B74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. youtube.com [youtube.com]
Application Notes & Protocols: Developing Cell-Based Assays for Aspartocin D Activity on the Human Oxytocin Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing and implementing cell-based assays to investigate the activity of novel compounds, exemplified by Aspartocin D, on the human oxytocin receptor (OXTR). While this compound is recognized as a lipopeptide antibiotic that targets bacterial cell wall synthesis, these protocols will explore its hypothetical activity on a G-protein coupled receptor (GPCR) to illustrate a robust framework for compound screening and characterization. The methodologies detailed herein are broadly applicable for evaluating the agonistic or antagonistic potential of test articles on Gq-coupled receptor signaling pathways. We present protocols for a primary high-throughput calcium mobilization assay and a secondary luciferase reporter gene assay for confirmation and potency determination.
Introduction to Oxytocin Receptor Signaling
The human oxytocin receptor (OXTR) is a class A G-protein coupled receptor pivotal in various physiological processes, including social bonding and uterine contractions.[1][2] Upon binding of its endogenous ligand, oxytocin, the OXTR primarily couples to the Gαq subunit of the heterotrimeric G protein.[2][3] This initiates a signaling cascade beginning with the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5] This transient increase in cytosolic calcium is a hallmark of Gq pathway activation and serves as a robust readout for receptor activity in primary screening assays.
Experimental Workflow for Compound Characterization
A tiered assay approach is recommended for efficient screening and characterization of compounds like this compound. This workflow begins with a high-throughput primary screen to identify active compounds ("hits"), followed by more detailed secondary assays to confirm activity and determine potency.
Primary Screening: Intracellular Calcium Mobilization Assay
This assay provides a rapid and sensitive method for detecting Gq-coupled receptor activation by measuring transient increases in intracellular calcium. It is well-suited for high-throughput screening (HTS). We will use a cell line stably expressing the human OXTR, such as HEK293-OXTR or CHO-K1-OXTR. The assay utilizes a calcium-sensitive fluorescent dye, like Fura-2 or Fluo-4, that exhibits an increase in fluorescence intensity upon binding to Ca2+.[6][7][8]
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human OXTR in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000-60,000 cells per well.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add 50 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound stock in the assay buffer to create a dose-response curve (e.g., 10-point, 3-fold dilutions). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (Oxytocin).
-
Using a fluorescence plate reader equipped with injectors (e.g., FLIPR, FlexStation), add 20 µL of the diluted compound to the cell plate.
-
-
Data Acquisition and Analysis:
-
Immediately after compound addition, measure the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist screening, calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.[9]
-
Plot the dose-response data and fit to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
| Compound | EC₅₀ (nM) | Max Response (% of Oxytocin) | Hill Slope | Z'-Factor |
| Oxytocin (Control) | 1.2 | 100 | 1.1 | 0.78 |
| This compound | 85.4 | 92 | 0.9 | N/A |
| Vehicle (DMSO) | N/A | 0 | N/A | N/A |
Secondary Assay: NFAT Luciferase Reporter Gene Assay
To confirm the activity of hits from the primary screen and to assess signaling through a downstream pathway, a reporter gene assay is employed. Activation of the OXTR and subsequent calcium mobilization leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[4] This assay uses a cell line co-expressing the OXTR and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[9][10][11]
Experimental Protocol
-
Cell Culture and Transfection (if not a stable line):
-
Use a cell line stably expressing both the human OXTR and the NFAT-RE-luciferase reporter construct. Commercially available kits and cell lines can be used for this purpose.[1][4][12]
-
Alternatively, transiently co-transfect HEK293 cells with plasmids encoding the human OXTR and the NFAT-RE-luciferase reporter.
-
-
Cell Plating:
-
Seed the reporter cells into white, opaque 96-well or 384-well microplates at a density of 20,000-40,000 cells per well.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (Oxytocin, vehicle) in the appropriate cell culture medium.
-
Remove the plating medium and add the compound dilutions to the cells.
-
Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Luminescence Detection:
-
After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add a luciferase detection reagent (containing luciferin substrate and cell lysis buffer) to each well according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
Quantify the relative light units (RLU) for each well.
-
Normalize the data to the vehicle control to determine the fold-activation.
-
Plot the dose-response data and fit to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
| Compound | EC₅₀ (nM) | Max Fold Activation (over Vehicle) | Hill Slope |
| Oxytocin (Control) | 2.5 | 15.2 | 1.0 |
| This compound | 150.7 | 13.8 | 0.95 |
| Vehicle (DMSO) | N/A | 1.0 | N/A |
Conclusion
The protocols described provide a robust, two-tiered approach for evaluating the functional activity of test compounds such as this compound on the human oxytocin receptor. The primary calcium mobilization assay offers a high-throughput method for initial screening, while the secondary reporter gene assay confirms on-target activity through a downstream signaling event. Together, these assays facilitate the identification and detailed characterization of novel agonists or antagonists of the OXTR, providing valuable data for drug development professionals.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. berthold.com [berthold.com]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols: Fluorescent Labeling of Aspartocin D for Localization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartocin D is a cyclic lipopeptide antibiotic that has demonstrated potent, calcium-dependent activity against a range of Gram-positive bacteria.[1] Understanding the cellular localization and mechanism of action of this compound is crucial for its development as a potential therapeutic agent. Fluorescent labeling of this compound provides a powerful tool for visualizing its interaction with bacterial cells, enabling detailed localization studies through fluorescence microscopy. This document provides detailed protocols for the fluorescent labeling of this compound and its subsequent application in cellular localization studies.
This compound is composed of a cyclic decapeptide core, cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), with a side-chain of Asp1-△3-isohendecenoic acid.[1] The presence of two diaminobutyric acid (Dab) residues provides primary amine groups that are ideal targets for covalent labeling with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.
Fluorescent Dye Selection
The choice of fluorescent dye is critical and depends on the specific experimental requirements, including the available excitation and emission wavelengths of the imaging system, and the desired photophysical properties of the label. Below is a comparison of commonly used fluorescent dyes suitable for labeling this compound.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Molecular Weight (Da) | Key Characteristics |
| Fluorescein (FITC) | ~494 | ~518 | 0.93 | Moderate | 389.4 | Bright green fluorescence, pH sensitive, widely used.[2] |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | High | ~767 | Bright orange fluorescence, good photostability.[2] |
| Cyanine5 (Cy5) | ~650 | ~670 | 0.28 | High | ~792 | Far-red fluorescence, minimizes cellular autofluorescence.[2] |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | High | ~643 | Bright green fluorescence, highly photostable, and pH insensitive. |
| Alexa Fluor 555 | ~555 | ~565 | 0.10 | High | ~1250 | Bright orange-red fluorescence, excellent photostability. |
| TAMRA | ~557 | ~583 | 0.10 | Moderate | 430.5 | Red fluorophore, often used in FRET studies.[2] |
For initial localization studies, Alexa Fluor 488 is recommended due to its high quantum yield, photostability, and the common availability of compatible filter sets on fluorescence microscopes.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NHS Ester Dyes
This protocol describes the labeling of the primary amine groups on the diaminobutyric acid (Dab) residues of this compound using an amine-reactive NHS ester of a fluorescent dye.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Slowly add the dye stock solution to the this compound solution while gently vortexing. A typical starting molar ratio of dye to peptide is 5:1 to 10:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of Labeled Peptide:
-
Separate the fluorescently labeled this compound from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored fraction to elute will be the labeled peptide.
-
-
Characterization:
-
Determine the concentration of the labeled peptide and the degree of labeling by measuring the absorbance at 280 nm (for the peptide, if it contains aromatic residues) and the excitation maximum of the dye.
-
Confirm the purity and successful labeling using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.
-
Protocol 2: Localization of Fluorescently Labeled this compound in Bacteria
This protocol outlines the procedure for visualizing the localization of fluorescently labeled this compound in Gram-positive bacteria using fluorescence microscopy.
Materials:
-
Fluorescently labeled this compound
-
Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Bacterial growth medium (e.g., Tryptic Soy Broth)
-
Calcium Chloride (CaCl₂) solution
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium.
-
Incubation with Labeled Peptide:
-
Harvest the bacterial cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS containing 2.5 mM CaCl₂.
-
Add the fluorescently labeled this compound to the bacterial suspension to a final concentration of 1-10 µg/mL.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Preparation for Microscopy:
-
Wash the cells twice with PBS to remove any unbound labeled peptide.
-
Resuspend the cells in a small volume of PBS.
-
Place a drop of the bacterial suspension onto a microscope slide and cover with a coverslip.
-
-
Fluorescence Microscopy:
-
Visualize the bacterial cells using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorescent dye.
-
Acquire images to determine the localization of the fluorescently labeled this compound (e.g., at the cell membrane).
-
Visualizations
Caption: Experimental workflow for fluorescent labeling and localization of this compound.
Caption: Proposed mechanism of action for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Aspartocin D Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Aspartocin D, a lipopeptide antibiotic. The guidance provided is based on established principles for lipopeptide and secondary metabolite production in Streptomyces, the genus known to produce the Aspartocin complex.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
Aspartocin is a complex of acidic lipopeptide antibiotics produced by soil isolates such as Streptomyces griseus var. spiralis and Streptomyces violaceus. This complex primarily consists of Aspartocins A, B, and C. While "this compound" is not extensively documented in readily available scientific literature, it may represent a minor variant, a precursor, or a related metabolite within the Aspartocin family. The troubleshooting advice provided here is applicable to the fermentation of the Aspartocin complex and related lipopeptides produced by Streptomyces species.
Q2: What are the major factors influencing the yield of this compound fermentation?
The yield of lipopeptide antibiotics like this compound is a complex outcome of various factors. Key influencers include the composition of the fermentation medium (carbon, nitrogen, and mineral sources), physical parameters (temperature, pH, aeration, and agitation), inoculum quality, and the genetic stability of the producing strain.[1][2]
Q3: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What could be the reason?
High biomass is not always directly proportional to high secondary metabolite production. This phenomenon, known as the "uncoupling" of growth and production, can occur due to several reasons:
-
Nutrient Limitation/Repression: The production of secondary metabolites like antibiotics is often triggered by the limitation of certain nutrients (e.g., phosphate or a specific carbon source) after an initial phase of active growth.[3][4] Conversely, an excess of readily metabolizable carbon or nitrogen sources can repress the genes responsible for antibiotic synthesis.
-
Sub-optimal pH: The pH of the culture medium can significantly affect both the stability and the biosynthesis of the antibiotic. The optimal pH for growth may not be the optimal pH for production.[5]
-
Inadequate Aeration: Oxygen supply is critical. Insufficient dissolved oxygen can limit the activity of key biosynthetic enzymes.[2]
-
Shear Stress: While agitation is necessary for mixing and oxygen transfer, excessive shear stress can damage the mycelia of Streptomyces, leading to reduced productivity.[6]
Q4: Can the choice of carbon and nitrogen sources significantly impact this compound yield?
Absolutely. The type and concentration of carbon and nitrogen sources are critical.
-
Carbon Source: Slowly metabolized carbon sources often favor secondary metabolite production over fast-growing but repressive sources like glucose. For example, using starches or glycerol might lead to better yields.[7][8]
-
Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, or yeast extract often provide essential amino acids and other precursors that can enhance lipopeptide production compared to simple inorganic nitrogen sources like ammonium salts.[9] The inhibitory effect of rapidly used nitrogen sources on antibiotic synthesis has been observed in many microbial systems.[9]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low fermentation yields.
Problem 1: Inconsistent or Low Yield from Batch to Batch
| Possible Cause | Suggested Solution | Experimental Protocol |
| Inoculum Variability | Standardize inoculum preparation. Use a consistent spore suspension concentration or a well-defined vegetative inoculum from a seed culture at a specific growth phase. | Protocol 1: Standardized Inoculum Preparation |
| Genetic Instability of the Strain | Re-isolate single colonies from the stock culture and screen for high producers. Ensure proper long-term storage of the production strain (e.g., glycerol stocks at -80°C).[10] | Protocol 2: Strain Re-isolation and Screening |
| Variability in Raw Materials | Source raw materials for the medium from the same supplier and lot number where possible. Perform quality control on complex media components like soybean meal or yeast extract. | Not applicable |
Problem 2: Consistently Low Yield Despite Good Growth
| Possible Cause | Suggested Solution | Experimental Protocol |
| Sub-optimal Medium Composition | Systematically optimize the fermentation medium using statistical methods like Plackett-Burman design to screen for critical components, followed by Response Surface Methodology (RSM) for fine-tuning concentrations.[1][11] | Protocol 3: Medium Optimization using Statistical Methods |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature, pH, agitation, and aeration rate. These factors often have interactive effects. | Protocol 4: Optimization of Physical Fermentation Parameters |
| Precursor Limitation | Supplement the medium with potential precursors for the Aspartocin molecule, which is rich in aspartic acid and contains other amino acids and a fatty acid side chain. This is known as precursor-directed biosynthesis.[12][13] | Protocol 5: Precursor Feeding Experiment |
| Product Degradation | Monitor the concentration of this compound over the entire fermentation period to check for degradation after reaching a peak. Adjust pH or harvest time accordingly. | Not applicable |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Spore Suspension:
-
Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2 or Bennett's agar) until sporulation is abundant (typically 7-14 days).
-
Harvest spores by gently scraping the surface with a sterile loop in the presence of sterile water or a 20% glycerol solution.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to a standard value (e.g., 10^7 - 10^8 spores/mL) using a hemocytometer.
-
Use a consistent volume of this standardized spore suspension to inoculate the seed culture.
-
-
Vegetative Inoculum:
-
Inoculate a seed flask with a standardized spore suspension.
-
Grow the seed culture under defined conditions (medium, temperature, agitation) for a specific period to reach a consistent growth phase (e.g., mid-to-late exponential phase).
-
Use a fixed percentage (e.g., 5-10% v/v) of this seed culture to inoculate the production fermenter.
-
Protocol 2: Strain Re-isolation and Screening
-
Thaw a vial of the master cell bank.
-
Streak the culture onto a suitable agar medium to obtain well-isolated single colonies.
-
Pick a statistically significant number of colonies (e.g., 20-30) and inoculate them into individual small-scale liquid cultures (e.g., in 24-well deep-well plates or shake flasks).
-
Ferment under standard conditions.
-
At the end of the fermentation, quantify the this compound yield from each culture using a suitable analytical method (e.g., HPLC).
-
Select the highest-producing isolate for creating a new working cell bank.
Protocol 3: Medium Optimization using Statistical Methods
-
Screening of Medium Components (Plackett-Burman Design):
-
Identify a range of potential carbon sources, nitrogen sources, and mineral salts that could influence production.
-
Use a Plackett-Burman design to evaluate the significance of each component on this compound yield with a minimal number of experiments.
-
Analyze the results to identify the 3-4 most significant factors.
-
-
Optimization of Key Components (Response Surface Methodology - RSM):
-
Use a central composite design (CCD) to investigate the optimal concentrations of the key factors identified in the screening phase.
-
Develop a mathematical model to describe the relationship between the variables and the yield.
-
Use the model to predict the optimal medium composition for maximizing this compound production.
-
Validate the predicted optimal medium through a confirmatory experiment.
-
Protocol 4: Optimization of Physical Fermentation Parameters
-
Using the optimized medium from Protocol 3, set up a series of fermentations where one parameter is varied at a time (One-Factor-at-a-Time, OFAT) to determine the approximate optimal range for temperature, initial pH, agitation speed, and aeration rate.
-
For more rigorous optimization, employ RSM to study the interactive effects of the most critical physical parameters.
-
Monitor cell growth, substrate consumption, pH evolution, and this compound production throughout each fermentation.
Protocol 5: Precursor Feeding Experiment
-
Based on the structure of Aspartocin (a lipopeptide containing aspartic acid, proline, valine, glycine, pipecolic acid, β-methyl-aspartic acid, α,β-diaminobutyric acid, and a fatty acid), design experiments to feed potential precursors.
-
Add small, sterile amounts of precursors such as L-aspartic acid, L-proline, L-valine, or short-chain fatty acids at different time points during the fermentation (e.g., at the beginning or at the onset of the production phase).
-
Include a control fermentation without any added precursors.
-
Measure the final this compound yield to determine if the precursor supplementation had a positive effect.
Data Presentation
Table 1: Example of a Plackett-Burman Design for Screening Medium Components
| Experiment | Glucose (g/L) | Soybean Meal (g/L) | K2HPO4 (g/L) | MgSO4·7H2O (g/L) | FeSO4·7H2O (mg/L) | This compound Yield (mg/L) |
| 1 | 10 | 5 | 0.5 | 0.2 | 10 | Result |
| 2 | 30 | 5 | 0.5 | 0.8 | 50 | Result |
| 3 | 10 | 20 | 0.5 | 0.8 | 10 | Result |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Typical Fermentation Parameters for Streptomyces and Lipopeptide Production
| Parameter | Typical Range | Optimized Value (Example) | Reference |
| Temperature | 25 - 37 °C | 28 °C | [2][5] |
| Initial pH | 6.0 - 8.0 | 7.0 | [5] |
| Agitation Speed | 150 - 400 rpm | 200 rpm | [6][14] |
| Aeration Rate | 0.5 - 1.5 vvm | 1.0 vvm | [14] |
| Inoculum Size | 2 - 10% (v/v) | 5% | [10] |
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: Generalized pathway for lipopeptide synthesis via NRPS.
Caption: A workflow for systematic media optimization experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 3. Nutrient-Limited Operational Strategies for the Microbial Production of Biochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. eprints.usm.my [eprints.usm.my]
- 7. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor [frontiersin.org]
- 9. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Response Surface Optimization of Culture Conditions for Cyclic Lipopeptide MS07 from Bacillus siamensis Reveals Diverse Insights Targeting Antimicrobial and Antibiofilm Activity [mdpi.com]
- 12. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of lipopeptide biosurfactant in batch and fed-batch Streptomyces sp. PBD-410L cultures growing on palm oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartocin D Analogs - Reverse-Phase HPLC Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Aspartocin D and its analogs in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common challenges in the RP-HPLC analysis of lipopeptide analogs like this compound. The structural similarities among these analogs, primarily differing in their fatty acid side chains, necessitate careful optimization of chromatographic parameters.[1] This guide provides a systematic approach to identifying and resolving these issues.
Data Presentation: Troubleshooting Common RP-HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Analogs | Mobile Phase: Inappropriate organic solvent, incorrect pH, or non-optimal gradient slope. | - Optimize Mobile Phase: Experiment with different organic modifiers like acetonitrile or methanol. Acetonitrile often provides better peak shape for peptides.[2] - Adjust pH: Lowering the mobile phase pH to around 2-3 using an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) can improve selectivity by protonating acidic residues.[3] - Shallow Gradient: Employ a shallower gradient to increase the separation window between closely eluting peaks.[4] |
| Column: Incorrect stationary phase, column aging, or insufficient column length. | - Column Selection: Use a wide-pore (300 Å) C18 or C8 column suitable for peptides and lipopeptides.[5] - Increase Column Length: A longer column or coupling two columns in series can enhance resolution. - New Column: If the column is old or has been used extensively, replace it. | |
| Temperature: Sub-optimal column temperature. | - Temperature Optimization: Vary the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[4] However, for some peptides, lower temperatures might improve resolution.[6] | |
| Peak Tailing | Secondary Interactions: Interaction of basic amino acid residues with residual silanols on the silica-based stationary phase. | - Use Ion-Pairing Agents: Incorporate 0.1% TFA in the mobile phase to minimize silanol interactions. - Adjust pH: A low pH (2-3) will protonate silanols and reduce unwanted interactions. - Alternative Columns: Consider using columns with a different stationary phase chemistry, such as those with polar end-capping or a hybrid particle base. |
| Column Overload: Injecting too much sample. | - Reduce Sample Concentration: Dilute the sample and inject a smaller volume. | |
| Extra-column Effects: Excessive tubing length or dead volume in the system. | - Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent preparation of the mobile phase. | - Precise Preparation: Ensure accurate and consistent preparation of mobile phase components, especially the concentration of the organic modifier and the pH. |
| Temperature Fluctuations: Lack of column temperature control. | - Use a Column Oven: Maintain a constant and reproducible column temperature using a thermostatically controlled column compartment. | |
| System Equilibration: Insufficient column equilibration time between runs. | - Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection to ensure a stable baseline. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating this compound analogs using reverse-phase HPLC?
A1: this compound and its analogs are lipopeptides, possessing both a hydrophilic peptide core and a hydrophobic fatty acid tail.[1] RP-HPLC separates these molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Analogs with more hydrophobic fatty acid chains will interact more strongly with the stationary phase and thus have longer retention times.
Q2: How do the structures of Aspartocin analogs (A, B, C, and D) influence their separation?
A2: Aspartocins A, B, and C share an identical cyclic decapeptide core but differ in the structure of their N-acyl fatty acid side chain.[1] Aspartocin A has an isotetradecenoic acid, Aspartocin B has an anteisotetradecenoic acid, and Aspartocin C has an isotridecenoic acid.[1] These differences in the length and branching of the fatty acid chain result in slight variations in hydrophobicity, which is the basis for their separation. This compound is also a lipopeptide analog and is expected to have a similar peptide core with a different fatty acid moiety, leading to a unique retention time.
Q3: Which mobile phase composition is recommended for the initial separation of this compound analogs?
A3: A common starting point for peptide and lipopeptide separation is a gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile. A linear gradient from a low percentage of B to a high percentage of B is typically used to elute the analogs. The exact gradient profile will need to be optimized based on the initial results.[3]
Q4: Can temperature be used to optimize the resolution of this compound analogs?
A4: Yes, temperature is a powerful parameter for optimizing peptide separations.[4] Increasing the column temperature (e.g., to 40-60°C) can decrease the viscosity of the mobile phase, leading to improved mass transfer and sharper peaks. It can also alter the selectivity of the separation. It is recommended to systematically evaluate a range of temperatures to find the optimum for your specific separation.
Q5: My chromatogram shows significant peak tailing for all Aspartocin analog peaks. What is the most likely cause and how can I fix it?
A5: Widespread peak tailing for basic peptides is often caused by secondary interactions between positively charged amino acid residues in the peptides and negatively charged residual silanol groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase contains an ion-pairing agent like 0.1% TFA and that the pH is low (around 2-3). If the problem persists, consider using a column specifically designed for peptide separations with advanced end-capping or a hybrid particle technology.
Experimental Protocols
Detailed Methodology for RP-HPLC of this compound Analogs
This protocol provides a starting point for developing a robust RP-HPLC method for the separation of this compound and its analogs.
1. Sample Preparation:
-
Dissolve the this compound analog sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV detector.
-
Column: A wide-pore (300 Å) C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient Program (starting point):
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 90% B (linear gradient)
-
40-45 min: 90% B (hold)
-
45-50 min: 90% to 30% B (return to initial conditions)
-
50-60 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm or 220 nm (for peptide bonds).
-
Injection Volume: 10-20 µL.
4. Method Optimization:
-
Gradient Slope: To improve the resolution of closely eluting peaks, decrease the gradient slope (e.g., a change of 0.5-1% B per minute in the critical separation window).
-
Temperature: Evaluate the effect of column temperature on resolution by running the separation at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).
-
Organic Modifier: If resolution is still not optimal, consider replacing acetonitrile with methanol or using a ternary mobile phase.
-
Acid Modifier: Formic acid (0.1%) can be used as an alternative to TFA and may offer different selectivity.
Mandatory Visualizations
Caption: Experimental workflow for RP-HPLC analysis of this compound analogs.
Caption: Logical troubleshooting flow for improving HPLC resolution.
References
Overcoming challenges in the mass spectrometric fragmentation of cyclic lipopeptides
Welcome to the technical support center for the mass spectrometric analysis of cyclic lipopeptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the mass spectrometric fragmentation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the fragmentation of cyclic lipopeptides more challenging than that of linear peptides?
A1: The cyclic nature of these molecules presents several intrinsic challenges. Unlike linear peptides, which have defined N- and C-termini that lead to predictable b- and y-ion series upon fragmentation, cyclic peptides lack these termini.[1][2] Consequently, the initial fragmentation event involves a ring-opening step, which can occur at any amide bond within the cycle.[1] This leads to the formation of a heterogeneous population of linear precursor ions, each of which can then fragment further, resulting in highly complex tandem mass (MS/MS) spectra that are difficult to interpret.[1][3][4] Additionally, two bond cleavages are required to observe the loss of an amino acid residue, further complicating spectral analysis.[1]
Q2: What are the most common fragmentation techniques for cyclic lipopeptide analysis, and what are their primary differences?
A2: The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).
-
Collision-Induced Dissociation (CID): A resonant excitation technique that typically involves multiple low-energy collisions with an inert gas.[5] In ion trap instruments, this method is known to produce predominantly b- and y-type ions but can suffer from a low-mass cutoff, where low m/z fragment ions are not detected.[6][7] For cyclic peptides, CID can lead to complex spectra due to random ring opening.[8]
-
Higher-Energy Collisional Dissociation (HCD): A beam-type CID technique that occurs in a dedicated collision cell.[5][7] It is characterized by higher collision energies and provides richer fragmentation spectra with no low-mass cutoff, often revealing more fragment ions compared to CID.[6][7]
-
Electron Transfer Dissociation (ETD): This technique involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation.[8] ETD is particularly useful for preserving post-translational modifications and can provide more complete peptide backbone cleavage, generating c- and z-type fragment ions.[8][9] It is also effective at cleaving disulfide bonds that are resistant to CID.[8]
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid technique combines ETD with HCD, subjecting the initial ETD fragments to further HCD fragmentation.[9] This results in a more comprehensive fragmentation pattern, producing both c/z and b/y ions, which is highly beneficial for de novo sequencing and characterization of complex cyclic lipopeptides.[9][10]
Q3: How can I improve the fragmentation efficiency for my cyclic lipopeptide?
A3: Several strategies can be employed to improve fragmentation efficiency:
-
Optimize Collision Energy: The collision energy is a critical parameter. For CID and HCD, a stepwise increase in collision energy can help identify the optimal setting that produces a rich series of fragment ions without excessive generation of very small, uninformative fragments.[11]
-
Utilize Different Fragmentation Techniques: If CID provides poor fragmentation, switching to HCD, ETD, or EThcD can be beneficial. EThcD, in particular, can enhance fragment ion diversity.[9][10]
-
Employ Multistage Mass Spectrometry (MSn): By isolating a specific fragment ion from an MS/MS experiment and subjecting it to a further round of fragmentation (MS3), it is possible to obtain more detailed structural information and simplify complex spectra.[1][2][12]
-
Metal Adduction: The addition of alkali metal salts (e.g., NaCl or KCl) can sometimes alter fragmentation pathways and provide complementary spectral information. It has been noted that sodium and potassium adducts are often observed in the mass spectra of lipopeptides like iturins and surfactins.[13]
Q4: What is the role of ion mobility-mass spectrometry (IM-MS) in cyclic lipopeptide analysis?
A4: Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions (their collision cross-section, CCS).[14][15] This is particularly valuable for cyclic lipopeptides as it can:
-
Separate Isomers: Distinguish between cyclic and linear forms of a peptide and separate isomeric metabolites that are difficult to resolve chromatographically.[16][17]
-
Resolve Protomer Species: Different protonation sites on a cyclic lipopeptide can result in different conformations (protomers) in the gas phase, which can be separated by ion mobility, leading to cleaner fragmentation spectra.[18]
-
Enhance Structural Characterization: The CCS value provides an additional parameter for compound identification and can offer insights into the gas-phase conformation of the molecule.[14][15] High-resolution ion mobility can significantly aid in soft spot identification for metabolic stability studies.[17]
Troubleshooting Guides
Issue 1: Poor or No Fragmentation
Symptom: The MS/MS spectrum shows a dominant precursor ion with very few or no fragment ions.
| Possible Cause | Suggested Solution |
| Insufficient Collision Energy | Gradually increase the normalized collision energy (NCE) in your HCD or CID settings. Start with a low energy and incrementally increase it to find the optimal fragmentation. |
| Stable Cyclic Structure | The cyclic structure may be highly stable and resistant to fragmentation under the applied conditions.[1][2] Switch to a different fragmentation technique. For instance, if using CID, try HCD, which often provides higher fragmentation efficiency.[6][7] Consider ETD or EThcD if your instrument is capable, as these methods can induce fragmentation at different sites.[8][9] |
| Inappropriate Precursor Ion Charge State | For ETD and EThcD, the efficiency is highly dependent on the precursor charge state. These techniques are more effective for multiply charged ions. If your precursor is singly charged, CID or HCD are generally more suitable. |
| Instrument Not Properly Calibrated | Ensure that the mass spectrometer is properly calibrated according to the manufacturer's recommendations. |
Issue 2: Over-fragmentation Leading to Uninformative Spectra
Symptom: The MS/MS spectrum is dominated by low m/z fragment ions, and it is difficult to identify meaningful peptide backbone cleavages.
| Possible Cause | Suggested Solution |
| Excessive Collision Energy | The applied collision energy is too high, leading to the shattering of the precursor ion. Systematically decrease the NCE to a level where a good distribution of fragment ions across the m/z range is observed. |
| In-source Fragmentation | Fragmentation is occurring in the ion source before precursor ion selection. Reduce the source fragmentation potential (e.g., cone voltage). |
Issue 3: Complex and Ambiguous MS/MS Spectra
Symptom: The MS/MS spectrum contains a multitude of peaks, making it challenging to assign fragment ions and deduce the amino acid sequence.
| Possible Cause | Suggested Solution |
| Multiple Ring-Opening Sites | The cyclic nature of the peptide leads to various linear intermediates upon initial fragmentation, each producing its own set of fragment ions.[1] |
| Utilize Multistage Mass Spectrometry (MSn): Isolate a major fragment ion from the MS/MS spectrum and perform an MS3 scan. This can help to establish relationships between fragment ions and simplify the spectrum.[1][2][12] | |
| Employ High-Resolution Mass Spectrometry: Use a high-resolution mass analyzer (e.g., Orbitrap, TOF) to obtain accurate mass measurements of fragment ions. This aids in determining their elemental composition and reduces ambiguity. | |
| Use Specialized Software: Employ de novo sequencing software designed for cyclic peptides, such as CYCLONE, which can help in interpreting the complex fragmentation patterns.[19] | |
| Presence of Isobaric Amino Acids | Amino acids with the same nominal mass (e.g., Leucine/Isoleucine) cannot be distinguished by low-resolution MS/MS. |
| High-Energy Fragmentation: In some cases, specific fragment ions (e.g., w-ions) produced at higher collision energies can help differentiate between Leu and Ile. | |
| ETD/EThcD: These methods can sometimes produce fragment ions that are specific to the amino acid side chain.[9] | |
| Co-elution of Isomers | Structural isomers or different lipoforms (variations in the fatty acid chain) may co-elute, resulting in a composite MS/MS spectrum. |
| Improve Chromatographic Separation: Optimize the LC gradient, change the column stationary phase, or adjust the mobile phase composition to improve the separation of isomers. | |
| Utilize Ion Mobility-MS: IM-MS can separate co-eluting isomers in the gas phase based on their shape and size.[14][17] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Cyclic Lipopeptide Analysis
This protocol provides a starting point for the analysis of cyclic lipopeptides like surfactins and iturins.[20][21][22]
-
Sample Preparation:
-
Extract the lipopeptides from the bacterial culture using acid precipitation followed by solvent extraction (e.g., methanol or ethyl acetate).[13][23]
-
Dissolve the crude or purified extract in a suitable solvent, such as a mixture of acetonitrile/water (e.g., 7:3, v/v) with 0.1% (v/v) formic acid.[20]
-
Centrifuge the sample to remove any particulate matter before injection.[23]
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is a good starting point. For example, 60% to 95% B over 15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 35-40 °C.[21]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 500-1500 m/z) to identify the precursor ions of the cyclic lipopeptides.
-
MS/MS Fragmentation:
-
Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most intense precursor ions.
-
CID/HCD: Start with a normalized collision energy of 25-35% and optimize as needed.
-
ETD/EThcD: If available, use charge-state-dependent reaction times. For EThcD, a supplemental activation energy (HCD) of 20-30% can be applied.[10]
-
-
Protocol 2: Sample Preparation for MALDI-TOF Analysis
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique well-suited for cyclic lipopeptides, often generating singly charged ions.[1]
-
Matrix Selection: Common matrices for peptide analysis include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB).
-
Sample-Matrix Preparation (Dried Droplet Method):
-
Prepare a saturated solution of the chosen matrix in a solvent mixture such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
Mix your lipopeptide sample with the matrix solution at a ratio of approximately 1:1 (v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
MALDI-TOF MS Analysis:
Quantitative Data Summary
Table 1: Comparison of Fragmentation Techniques for Peptide Identification
| Fragmentation Technique | Key Advantages | Key Disadvantages | Typical Ion Types | Reference |
| CID (in Ion Trap) | Fast acquisition speed, good for routine identification. | Low-mass cutoff, can have lower fragmentation efficiency for stable molecules. | b, y | [5][6] |
| HCD | No low-mass cutoff, higher fragmentation efficiency, produces richer spectra. | Can lead to over-fragmentation at high energies. | b, y | [6][7] |
| ETD | Preserves labile modifications, effective for multiply charged ions, cleaves disulfide bonds. | Less effective for singly charged ions, can have slower scan speeds. | c, z | [8][9] |
| EThcD | Combines advantages of ETD and HCD, provides comprehensive fragmentation for high confidence sequencing. | Slower scan rates than HCD, more complex instrumentation. | b, y, c, z | [9][10] |
Table 2: Optimized Fragmentation Energies for Specific Cyclic Lipopeptides
| Cyclic Lipopeptide | Fragmentation Technique | Optimized Collision Energy (eV or NCE) | Key Observations | Reference |
| Iturin A & Puwainaphycin F | HCD | 10-55 eV | Good for peptide macrocycle sequencing. | [11] |
| Iturin A & Puwainaphycin F | HCD | 90-130 eV | Produces intense fragments specific to the β-amino fatty acid chain. | [11] |
| General Peptides | CID | 27, 30, 33% NCE | Commonly used range for peptide fragmentation. | [7] |
| General Peptides | HCD | 27, 30, 33% NCE | Commonly used range for peptide fragmentation. | [7] |
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mass spectrometry - Difference between HCD and CID collision induced dissociations? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A liquid chromatography-mass spectrometric method for the detection of cyclic β-amino fatty acid lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. Ion mobility-mass spectrometry applied to cyclic peptide analysis: conformational preferences of gramicidin S and linear analogs in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leveraging High-Resolution Ion Mobility-Mass Spectrometry for Cyclic Peptide Soft Spot Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. CYCLONE--a utility for de novo sequencing of microbial cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A sensitive method for simultaneous quantitative determination of surfactin and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Characterization of Lipopeptide Biosurfactants Produced by Bacillus licheniformis MB01 from Marine Sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of a Bioprocess for the Production of Cyclic Lipopeptides Pseudofactins With Efficient Purification From Collected Foam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of NMR Data Acquisition for Lipopeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for lipopeptides in various solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during the NMR analysis of lipopeptides.
Issue 1: Poor Signal-to-Noise Ratio (S/N) in the NMR Spectrum
Q: My lipopeptide sample gives a very noisy spectrum. How can I improve the signal-to-noise ratio?
A: A low signal-to-noise ratio can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[1][2] However, be mindful that this will also increase the experiment time.[3]
-
Check Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of your lipopeptide in 0.6-0.7 mL of deuterated solvent is typically recommended.[4][5] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is often required.[4]
-
Ensure Proper Shimming: Poor magnetic field homogeneity is a common cause of low sensitivity. Ensure the spectrometer is properly shimmed before starting the acquisition. Inhomogeneous samples due to insoluble particles can also negatively affect shimming.[5]
-
Verify Probe Tuning and Matching: The NMR probe must be correctly tuned to the frequency of the nucleus being observed and matched to the impedance of the spectrometer's electronics. Mismatched tuning can lead to significant signal loss.
-
Use a Cryoprobe if Available: Cryogenically cooled probes offer a significant enhancement in sensitivity compared to room temperature probes.
Issue 2: Broad or Distorted NMR Signals
Q: The peaks in my lipopeptide's NMR spectrum are very broad. What could be the cause and how can I fix it?
A: Peak broadening in lipopeptide NMR spectra is a common problem, often related to aggregation or experimental parameters.
-
Lipopeptide Aggregation: Lipopeptides have a tendency to aggregate in solution, which can lead to broad signals.[6][7]
-
Lower the Concentration: Try acquiring spectra at a lower concentration to disfavor aggregation.
-
Change the Solvent: The choice of solvent can significantly impact aggregation. Solvents like DMSO-d₆ or methanol-d₄ are often used for lipopeptides.[8] In some cases, more disruptive solvents like pyridine-d₅ have been employed.[9]
-
Increase the Temperature: Acquiring the spectrum at a higher temperature can sometimes help to break up aggregates and sharpen the signals.
-
-
Poor Shimming: As with low S/N, inadequate shimming can cause line broadening.[10]
-
High Viscosity: Highly concentrated samples can be viscous, leading to broader lines. Diluting the sample may help.[11]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening. Ensure your sample and NMR tube are free from such contaminants.
-
Chemical Exchange: If your lipopeptide is undergoing conformational exchange on the NMR timescale, this can lead to broadened peaks. Acquiring spectra at different temperatures can help to identify and potentially resolve this issue.
Issue 3: Solvent Signal Obscuring Peaks of Interest
Q: The residual solvent peak is overlapping with important signals from my lipopeptide. What can I do?
A: This is a frequent challenge in NMR spectroscopy. Here are some solutions:
-
Choose a Different Deuterated Solvent: If possible, select a solvent whose residual peak does not overlap with your signals of interest.[12] For example, if you have signals in the region of residual water in DMSO-d₆, you might consider using a different solvent like methanol-d₄.
-
Solvent Suppression Techniques: Most modern NMR spectrometers are equipped with pulse sequences designed to suppress the solvent signal. Techniques like presaturation can be very effective.
-
Sample Preparation: Ensure your deuterated solvent is of high quality and has not absorbed a significant amount of water from the atmosphere. Storing solvents over molecular sieves can help.
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What is the recommended amount of lipopeptide to use for an NMR sample?
-
Q2: Which deuterated solvents are best for lipopeptides?
-
A2: The choice of solvent is critical and depends on the solubility and aggregation properties of the specific lipopeptide. Commonly used solvents include DMSO-d₆, methanol-d₄, and chloroform-d.[8] Sometimes, mixtures of solvents or more specialized solvents like pyridine-d₅ are necessary to achieve good solubility and resolution.[9]
-
-
Q3: How can I ensure my NMR sample is free of solid particles?
-
A3: It is crucial to filter your sample solution into the NMR tube to remove any particulate matter, as this can severely degrade the spectral quality by interfering with the magnetic field homogeneity.[5][11] This can be done by passing the solution through a small plug of glass wool or cotton in a Pasteur pipette.[11]
-
Data Acquisition
-
Q4: How many scans should I acquire for a typical lipopeptide sample?
-
A4: For ¹H NMR of a sample with sufficient concentration, 16 to 64 scans are often adequate.[14] For less sensitive nuclei like ¹³C, or for very dilute samples, a much larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.[2] The number of scans should be increased until the desired S/N is reached.[1]
-
-
Q5: What is a suitable relaxation delay (d1) for lipopeptide NMR?
-
A5: The relaxation delay should be long enough to allow the nuclear spins to return to thermal equilibrium between pulses. For qualitative ¹H spectra, a short delay (e.g., 1 second) is often sufficient. For quantitative ¹H NMR and for ¹³C NMR, a longer relaxation delay is crucial. A general rule is to set the delay to at least 5 times the longest T1 relaxation time of the nuclei of interest.[15] For ¹³C NMR, a relaxation delay of at least 1 second is recommended as a starting point.[14]
-
-
Q6: What is the purpose of 2D NMR experiments for lipopeptides?
-
A6: 2D NMR experiments are essential for the structural elucidation of complex molecules like lipopeptides.[9][16][17]
-
COSY (Correlation Spectroscopy) helps to identify scalar-coupled protons, typically those separated by two or three bonds.
-
TOCSY (Total Correlation Spectroscopy) reveals entire spin systems of amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for sequencing.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (through-space interactions), which is vital for determining the 3D structure.
-
-
Data Presentation: Recommended Starting Parameters for 1D NMR
| Parameter | ¹H NMR (Qualitative) | ¹³C NMR (Qualitative) | ¹H NMR (Quantitative) |
| Sample Concentration | 5-25 mg / 0.6-0.7 mL | 50-100 mg / 0.6-0.7 mL | Accurately weighed |
| Number of Scans (NS) | 16 - 64 | ≥ 1024 | ≥ 64 (for S/N > 250:1)[18] |
| Relaxation Delay (d1) | 1 s | ≥ 1 s | ≥ 5 x T₁ |
| Pulse Angle | 30-45° | 30-45° | 90° |
| Acquisition Time (aq) | 2-4 s | 1-2 s | ≥ 3 x T₂ |
Experimental Protocols
Protocol 1: Preparation of a Lipopeptide Sample for NMR
-
Weigh the Sample: Accurately weigh 5-25 mg of the purified lipopeptide for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add Deuterated Solvent: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆, CD₃OD) to the vial.[4]
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the lipopeptide is fully dissolved.
-
Filter the Solution: Prepare a Pasteur pipette with a small, tight plug of glass wool or cotton at the bottom. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube.[11]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Cleaning: After use, clean the NMR tube thoroughly with an appropriate solvent (e.g., acetone, followed by water) and dry it completely. Do not use abrasive brushes that could scratch the inside of the tube.[11]
Protocol 2: General Workflow for 2D NMR-Based Structure Elucidation of a Lipopeptide
This protocol outlines the general steps for determining the structure of a novel lipopeptide using a series of 2D NMR experiments.
-
Acquire Initial 1D Spectra:
-
Acquire a high-quality 1D ¹H spectrum to assess the overall complexity and signal dispersion of the lipopeptide.
-
Acquire a 1D ¹³C spectrum to identify the number of unique carbon environments.
-
-
Identify Amino Acid Spin Systems:
-
Run a 2D TOCSY experiment to identify the complete proton spin systems for each amino acid residue.
-
-
Assign Protons and Attached Heteronuclei:
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom. This helps in assigning the Cα, Cβ, etc., of each residue.
-
-
Sequence the Peptide Chain:
-
Run a 2D ¹H-¹³C HMBC experiment to observe correlations between protons and carbons that are 2-3 bonds away. This is crucial for identifying the connectivity between adjacent amino acid residues.
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons of adjacent residues (e.g., Hα(i) to HN(i+1)), which provides sequential assignment information.
-
-
Determine the 3D Structure:
-
Use the distance restraints obtained from the NOESY/ROESY experiment, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using molecular modeling software.
-
Visualizations
Caption: Workflow for Lipopeptide NMR Analysis.
Caption: Troubleshooting NMR Data Quality Issues.
References
- 1. University of Ottawa NMR Facility Blog: How Many Scans Should I Collect? [u-of-o-nmr-facility.blogspot.com]
- 2. reddit.com [reddit.com]
- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. mdpi.com [mdpi.com]
- 7. A Spectroscopic and Molecular Dynamics Study on the Aggregation Properties of a Lipopeptide Analogue of Liraglutide, a Therapeutic Peptide against Diabetes Type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. Identification of amino acid substitutions in the lipopeptide surfactin using 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Troubleshooting [chem.rochester.edu]
- 13. nmr-bio.com [nmr-bio.com]
- 14. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Lipopeptides with improved properties: structure by NMR, purification by HPLC and structure-activity relationships of new isoleucyl-rich surfactins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Reducing non-specific binding of Aspartocin D in cellular assays
Welcome to the technical support center for Aspartocin D cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its specific cellular target?
This compound is a lipopeptide antibiotic. Its primary and specific target in Gram-positive bacteria is undecaprenyl phosphate (C55-P), a lipid carrier molecule essential for the biosynthesis of the bacterial cell wall.[1][2][3] this compound's activity against bacteria is dependent on the presence of calcium ions.[4][5] In the context of mammalian cellular assays, it is important to note that C55-P is not a component of mammalian cell membranes, which are primarily composed of phospholipids and cholesterol. Therefore, any observed binding to mammalian cells is likely to be non-specific.
Q2: I am observing a high background signal in my cellular assay with this compound. What are the potential causes?
High background signal is a common issue and can be attributed to several factors related to the physicochemical properties of this compound and the assay conditions:
-
Hydrophobic Interactions: this compound possesses a lipid tail which can non-specifically interact with the lipid bilayer of mammalian cell membranes and plastic surfaces of the assay plate.[6]
-
Electrostatic Interactions: The peptide portion of this compound contains charged residues that can lead to non-specific binding to cellular components with opposite charges.
-
Binding to Serum Proteins: If your cell culture medium contains serum, this compound can bind to abundant proteins like serum albumin, contributing to the overall background signal.[7][8]
-
Suboptimal Assay Conditions: Inadequate blocking, insufficient washing, or inappropriate buffer composition can all lead to increased non-specific binding.
Q3: How does the lipophilic nature of this compound contribute to non-specific binding?
The lipophilic tail of this compound is a key structural feature responsible for its therapeutic action against bacteria, but it is also a primary driver of non-specific binding in mammalian cellular assays. This fatty acid tail can insert itself into the lipid bilayer of mammalian cell membranes, leading to retention of the molecule on the cell surface that is independent of any specific receptor-ligand interaction. This can result in a strong background signal that masks any potential specific binding events you may be investigating.
Q4: Can interactions with the extracellular matrix (ECM) contribute to non-specific binding?
Yes, the extracellular matrix, a complex network of proteins and proteoglycans, can be a source of non-specific binding for peptides like this compound.[9][10][11] The charged and hydrophobic domains within ECM components such as collagen, laminin, and fibronectin can provide sites for non-specific adsorption of this compound.[10][12]
Troubleshooting Guides
Problem: High Background Signal
High background can obscure specific binding and lead to false-positive results. The following steps provide a systematic approach to troubleshooting and reducing high background noise.
Experimental Workflow for Troubleshooting High Background
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Blocking Agent | Increase the concentration of Bovine Serum Albumin (BSA) from 1% to 3-5%. Alternatively, use 5-10% normal serum from the same species as the secondary antibody if applicable. | A higher concentration of blocking proteins can more effectively saturate non-specific binding sites on the cell surface and plate wells. |
| Blocking Time & Temperature | Increase the blocking incubation time to 2 hours at room temperature or overnight at 4°C. | Longer incubation times allow for more complete blocking of non-specific sites. |
| Assay Buffer pH | Test a range of pH values for your assay buffer (e.g., 6.8, 7.4, 8.0). | The net charge of both this compound and cellular components is pH-dependent. Adjusting the pH can minimize electrostatic interactions. |
| Salt Concentration | Increase the salt concentration in your assay and wash buffers (e.g., from 150 mM to 300-500 mM NaCl). | Higher ionic strength can disrupt non-specific electrostatic interactions. |
| Detergents | Add a non-ionic detergent like Tween-20 (0.05% v/v) or Triton X-100 (0.02% v/v) to your wash buffer. | Detergents can help to disrupt non-specific hydrophobic interactions. |
| Washing Steps | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Increase the duration of each wash. | Thorough washing is critical for removing unbound or weakly bound this compound. |
| Serum in Media | If possible, perform the final incubation and wash steps in a serum-free medium. | This eliminates the variable of this compound binding to serum proteins. |
| Calcium Concentration | The antibiotic activity of this compound is calcium-dependent.[4][5] Titrate the calcium concentration in your assay buffer to determine the optimal concentration for specific binding, if any, versus non-specific interactions. | Calcium binding can induce conformational changes in this compound that may affect its binding properties.[13][14] |
Problem: Inconsistent Results or Lot-to-Lot Variability
| Parameter | Recommendation | Rationale |
| Reagent Preparation | Prepare fresh buffers and blocking solutions for each experiment. | Contamination or degradation of reagents can lead to inconsistent results. |
| This compound Stock | Aliquot your this compound stock solution upon receipt and store at -80°C to minimize freeze-thaw cycles. | Repeated freeze-thaw cycles can degrade the peptide and affect its activity. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic drift and altered cell surface properties. |
| Positive and Negative Controls | Always include appropriate positive and negative controls in your experimental design. | Controls are essential for validating the assay performance and interpreting the results correctly. |
Experimental Protocols
Protocol 1: Standard Cellular Binding Assay
This protocol is designed to measure the total binding of this compound to cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Washing: Gently wash the cells twice with 200 µL of pre-warmed, serum-free assay buffer (e.g., PBS with 1 mM CaCl₂ and 0.5 mM MgCl₂).
-
Blocking: Add 200 µL of blocking buffer (assay buffer containing 3% BSA) to each well and incubate for 1-2 hours at room temperature.
-
Ligand Incubation: Remove the blocking buffer and add 100 µL of assay buffer containing the desired concentration of labeled this compound. For non-specific binding control wells, add a 100-fold excess of unlabeled this compound along with the labeled ligand.
-
Incubation: Incubate the plate for the desired time (e.g., 1 hour) at the desired temperature (e.g., 4°C to minimize internalization).
-
Washing: Aspirate the ligand solution and wash the cells 3-5 times with 200 µL of ice-cold wash buffer (assay buffer with 0.05% Tween-20).
-
Lysis and Detection: Lyse the cells with 100 µL of lysis buffer and measure the signal (e.g., fluorescence, radioactivity) according to the label used.
Protocol 2: Competition Binding Assay
This protocol is used to determine the specificity of this compound binding.
-
Follow steps 1-4 of the Standard Cellular Binding Assay protocol.
-
Ligand and Competitor Incubation: In a set of wells, add 50 µL of a constant, low concentration of labeled this compound. To these wells, add 50 µL of increasing concentrations of unlabeled this compound (the competitor).
-
Incubation: Incubate the plate as determined in the standard binding assay.
-
Washing and Detection: Follow steps 7-8 of the Standard Cellular Binding Assay protocol.
-
Data Analysis: Plot the signal from the labeled this compound as a function of the unlabeled competitor concentration. A decrease in signal with increasing competitor concentration indicates specific binding.
Visualizing Potential Interactions and Workflows
Potential Mechanisms of Non-Specific Binding
This compound's Specific Target vs. Mammalian Cell
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Undecaprenyl Phosphate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ultrashort Cationic Lipopeptides–Effect of N-Terminal Amino Acid and Fatty Acid Type on Antimicrobial Activity and Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum albumin: clinical significance of drug binding and development as drug delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unveiling extracellular matrix assembly: Insights and approaches through bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Matrix Interactions with Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Editorial: Potential of Extracellular Matrix Molecules in Pharmaceutical Development [frontiersin.org]
- 12. Dynamic interactions of epidermal collagen XVII with the extracellular matrix: laminin 332 as a major binding partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of Calcium Binding on Conformations and Motions of Anionic Polyamino Acids. Effect of Side Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.math.princeton.edu [web.math.princeton.edu]
Methods for preventing Aspartocin D degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Aspartocin D during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a significant loss of this compound during the initial extraction and clarification steps. What could be the cause and how can I prevent this?
A: Significant loss of this compound during initial handling is often due to enzymatic degradation. When cells are lysed, proteases are released that can rapidly degrade the target peptide.[1][2][3]
Potential Causes:
-
Proteolytic Degradation: Endogenous proteases released during cell lysis are a primary cause of peptide degradation.[1][2][3]
-
pH Instability: Extreme pH values can lead to hydrolysis of peptide bonds.
-
High Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.
Solutions:
-
Work at Low Temperatures: Perform all extraction and clarification steps at 4°C (on ice) to minimize protease activity.
-
Use Protease Inhibitor Cocktails: Immediately add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[1][2][3] These cocktails contain a mixture of inhibitors that target various classes of proteases.
-
Maintain Optimal pH: Ensure your buffers are maintained at a pH that ensures the stability of this compound. For many peptides, a pH range of 6.0-7.5 is recommended, but this should be empirically determined if possible.
-
Expedite the Process: Minimize the time between cell lysis and the first purification step to limit exposure to degradative enzymes.
Q2: My purified this compound shows multiple peaks on analytical HPLC, suggesting degradation or modification. What are the likely degradation pathways and how can I mitigate them?
A: The appearance of multiple peaks can indicate several types of degradation, including hydrolysis, deamidation, and oxidation, which are common for peptides containing susceptible residues like aspartic acid.
Potential Degradation Pathways:
-
Hydrolysis: Peptides containing aspartic acid (Asp) residues are particularly prone to hydrolysis, especially at acidic pH. This can occur at Asp-Xxx peptide bonds, leading to fragmentation.
-
Deamidation: If this compound contains asparagine (Asn) residues, they can deamidate to form aspartic acid or isoaspartic acid, resulting in charge heterogeneity. This process is accelerated at neutral to alkaline pH.
-
Oxidation: Amino acids such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.
Mitigation Strategies:
-
pH Control: Carefully control the pH of all buffers used during purification. Avoid strongly acidic or alkaline conditions.
-
Use of Fresh Buffers: Prepare buffers fresh to minimize the risk of microbial growth and contamination with proteases or metal ions.
-
Inert Atmosphere: If oxidation is suspected, degassing buffers and blanketing solutions with an inert gas like nitrogen or argon can be beneficial.
-
Chelating Agents: Including a chelating agent like EDTA in your buffers can help to sequester metal ions that catalyze oxidation.
Q3: I am experiencing poor recovery of this compound from my reversed-phase HPLC column. Could this be related to degradation?
A: Poor recovery from RP-HPLC can be due to several factors, including irreversible adsorption to the column matrix or aggregation, which can sometimes be exacerbated by on-column degradation.
Potential Causes:
-
Hydrophobicity: As a lipopeptide, this compound is hydrophobic and may interact strongly with the C18 stationary phase, leading to poor elution.
-
Aggregation: Lipopeptides have a tendency to aggregate, which can lead to column fouling and poor recovery.
-
On-Column Degradation: If the mobile phase conditions (e.g., pH) are not optimal, degradation can occur while the peptide is on the column.
Solutions:
-
Optimize Mobile Phase:
-
Solvent Choice: While acetonitrile is common, for highly hydrophobic peptides, trying a stronger organic solvent like isopropanol in the mobile phase might improve recovery.
-
Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) is standard. Optimizing the concentration of TFA (e.g., 0.05% - 0.1%) can improve peak shape and recovery.
-
-
Column Choice: For very hydrophobic peptides, a column with a shorter alkyl chain (e.g., C8 or C4) may provide better recovery than a C18 column.
-
Temperature Control: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and recovery for hydrophobic peptides, but this must be balanced against the risk of thermal degradation.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound to prevent degradation?
A: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C.[4] If it is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Stock solutions are often prepared in solvents like DMSO.[4]
Q: At what pH is this compound most stable?
Q: What are the signs of this compound degradation?
A: Degradation can be detected by:
-
A decrease in the main peak area and the appearance of new, smaller peaks in analytical HPLC chromatograms.
-
A shift in the retention time of the main peak.
-
A loss of biological activity.
-
Changes in solubility or the appearance of precipitates.
Q: Can I use a generic protease inhibitor cocktail for this compound purification?
A: Yes, a commercially available broad-spectrum protease inhibitor cocktail is a good starting point for preventing proteolytic degradation during the initial stages of purification.[7] These cocktails typically inhibit a wide range of serine, cysteine, and metalloproteases.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general recommendations for minimizing degradation of lipopeptides during purification based on established principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (on ice) for all steps | Reduces the rate of enzymatic and chemical degradation. |
| pH | 6.0 - 7.5 (empirically determined) | Minimizes acid- and base-catalyzed hydrolysis of peptide bonds.[5][6] |
| Protease Inhibitors | Use of broad-spectrum cocktail | Inhibits endogenous proteases released during cell lysis.[1][2][3] |
| Solvents | Freshly prepared, high-purity | Prevents degradation from contaminants and microbial growth. |
| Oxygen Exposure | Minimize (degas buffers, use inert gas) | Reduces the risk of oxidative degradation of susceptible amino acids. |
| Storage (Lyophilized) | -20°C to -80°C | Ensures long-term stability.[4] |
| Storage (Solution) | -80°C in single-use aliquots | Avoids repeated freeze-thaw cycles that can cause degradation.[4] |
Experimental Protocols
Adapted Protocol for this compound Purification
This protocol is adapted from a published method for the purification of similar aspartocin analogs and should be optimized for your specific experimental conditions.
-
Extraction:
-
Centrifuge the fermentation broth to pellet the cells.
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.
-
Lyse the cells using a suitable method (e.g., sonication, French press) while keeping the sample on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing this compound.
-
-
Solid-Phase Extraction (SPE) (Optional - for sample cleanup and concentration):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 analytical or semi-preparative column (e.g., 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined empirically.
-
Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for analytical, higher for semi-preparative).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a powder.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Microbial degradation of cyclic peptides produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of biosurfactant lipopeptide and its performance evaluation for oil-spill remediation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 多肽的穩定性和潛在降解途徑 [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting resistance development to Aspartocin D in lab strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Aspartocin D in laboratory strains of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. The information provided is based on established mechanisms of resistance to similar lipopeptide antibiotics, primarily daptomycin, as direct research on this compound resistance is emerging.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lipopeptide antibiotic that disrupts the bacterial cell membrane. Its proposed mechanism of action involves binding to the flippase UptA, a protein responsible for translocating undecaprenyl phosphate (C55-P) across the cell membrane. This interaction inhibits the recycling of C55-P, a critical lipid carrier in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to cell death. The activity of this compound is calcium-dependent.[1][2]
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for our lab strain. What could be the reason?
A gradual increase in MIC suggests the development of resistance. This is often a stepwise process involving the accumulation of multiple mutations.[3] For lipopeptide antibiotics like daptomycin, this can involve modifications to the bacterial cell membrane that reduce the binding or efficacy of the drug.
Q3: Are there known genes or pathways associated with resistance to lipopeptide antibiotics like this compound?
Yes, based on studies with daptomycin, several genes and pathways are implicated in resistance. These primarily involve the cell envelope stress response and phospholipid metabolism. Key pathways include:
-
LiaFSR three-component system: This system is a key regulator of the cell envelope stress response in many Gram-positive bacteria.[3][4][5][6] Mutations in the genes of this pathway, particularly liaF, liaS, or liaR, can lead to changes in the cell membrane that confer resistance.
-
Cell membrane phospholipid biosynthesis: Genes involved in the synthesis and modification of membrane phospholipids, such as cardiolipin synthase (cls) and glycerophosphoryl diester phosphodiesterase (gdpD), have been linked to daptomycin resistance.[7][8][9][10] Alterations in the composition and charge of the cell membrane can reduce daptomycin binding and activity.
It is highly probable that similar mechanisms are involved in the development of resistance to this compound.
Troubleshooting Guides
Problem 1: Sudden high-level resistance to this compound observed in a previously susceptible strain.
Possible Cause:
-
Contamination of the culture.
-
Selection of a pre-existing resistant subpopulation.
-
A single, highly effective resistance mutation.
Troubleshooting Steps:
-
Verify Culture Purity: Streak the culture on an appropriate agar medium to check for contamination. Perform Gram staining and basic biochemical tests to confirm the identity of the bacterium.
-
Repeat MIC Determination: Perform a fresh MIC determination using a standardized protocol (see Experimental Protocols section) with a new batch of this compound and freshly prepared media. Ensure appropriate calcium supplementation in the media, as this compound's activity is calcium-dependent.[1][2]
-
Population Analysis: Perform a population analysis by plating a high-density inoculum onto agar plates containing a range of this compound concentrations. This can help determine if a resistant subpopulation is present.
-
Genomic Analysis: If high-level resistance is confirmed, proceed with whole-genome sequencing of the resistant isolate and compare it to the parental susceptible strain to identify potential mutations in genes associated with lipopeptide resistance (e.g., liaFSR, cls, gdpD).
Problem 2: Inconsistent MIC results for this compound.
Possible Cause:
-
Variability in experimental conditions.
-
Inoculum size effect.
-
Degradation of this compound stock solution.
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent inoculum density for each experiment, typically 5 x 10^5 CFU/mL for broth microdilution.
-
Calcium Concentration: Verify the final concentration of Ca2+ in the testing medium is optimal for this compound activity (typically 50 mg/L).
-
Fresh Reagents: Prepare fresh dilutions of this compound from a new stock solution for each experiment. Store stock solutions according to the manufacturer's instructions.
-
Control Strains: Include a quality control strain with a known this compound MIC in each assay to monitor for variability.
Data Presentation
Table 1: Representative MIC Values for Daptomycin Against Susceptible and Resistant Gram-Positive Bacteria
Note: This table provides representative data for daptomycin, a structurally and mechanistically similar lipopeptide antibiotic, due to the limited availability of published data on this compound-resistant strains. These values can serve as a reference for expected shifts in MIC upon resistance development.
| Organism | Strain Type | Daptomycin MIC (µg/mL) | Reference |
| Staphylococcus aureus | Susceptible | 0.25 - 0.5 | [11] |
| Staphylococcus aureus | Resistant | 2 - 8 | [12] |
| Bacillus subtilis | Susceptible | 0.5 | [13][14] |
| Bacillus subtilis | Resistant (lab-evolved) | >2 | [15] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Inoculum: From a fresh overnight culture, suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 50 mg/L CaCl2 to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of this compound in CAMHB with 50 mg/L CaCl2 in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Generation of this compound-Resistant Mutants by Serial Passage
-
Initial MIC: Determine the baseline MIC of this compound for the susceptible parent strain.
-
Sub-inhibitory Exposure: Inoculate the parent strain into broth containing this compound at a concentration of 0.5x the MIC.
-
Incubation: Incubate the culture at 37°C with shaking until turbidity is observed.
-
Serial Passage: From the turbid culture, determine the new MIC. Inoculate a fresh tube of broth containing 0.5x the new MIC with a small volume of the previous day's culture.
-
Repeat: Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.
-
Isolate and Characterize: Isolate single colonies from the final resistant population and confirm their MIC.
Whole-Genome Sequencing of Resistant Isolates
-
DNA Extraction: Isolate high-quality genomic DNA from both the resistant and the parental susceptible strains using a commercial bacterial DNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing to generate raw sequencing reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw reads.
-
Genome Assembly: Assemble the reads into a draft genome.
-
Variant Calling: Align the reads from the resistant strain to the genome of the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Gene Annotation: Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Mandatory Visualizations
Caption: Experimental workflow for troubleshooting and investigating this compound resistance.
Caption: Hypothetical LiaFSR signaling pathway involved in this compound resistance.
References
- 1. Additional routes to Staphylococcus aureus daptomycin resistance as revealed by comparative genome sequencing, transcriptional profiling, and phenotypic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daptomycin Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daptomycin Resistance in Enterococcus faecium Can Be Delayed by Disruption of the LiaFSR Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LiaR-Independent Pathways to Daptomycin Resistance in Enterococcus faecalis Reveal A Multilayer Defense Against Cell Envelope Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Daptomycin Resistance in Enterococci Is Associated with Distinct Alterations of Cell Membrane Phospholipid Content | PLOS One [journals.plos.org]
- 8. Daptomycin resistance in enterococci is associated with distinct alterations of cell membrane phospholipid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Varied Contribution of Phospholipid Shedding From Membrane to Daptomycin Tolerance in Staphylococcus aureus [frontiersin.org]
- 11. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic Analysis of Factors Affecting Susceptibility of Bacillus subtilis to Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antibacterial Activity of Synthetic Aspartocin D Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Aspartocin D and its natural analogs. Due to a lack of publicly available data on synthetic this compound analogs, this document focuses on the known properties of the natural compounds and compares them with established antibiotics. The experimental protocols and data presented herein serve as a foundational framework for the future evaluation of novel synthetic this compound derivatives.
Introduction to this compound
This compound is a member of the aspartocin complex of cyclic lipopeptide antibiotics produced by Streptomyces griseus var. spiralis and Streptomyces violaceus. This complex includes three primary analogs: Aspartocin A, B, and C. These molecules share an identical cyclic decapeptide core but differ in the structure of their N-terminal fatty acid side chains. This compound, specifically, is an analog of amphomycin.[1] The proposed mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis by targeting undecaprenyl phosphate (C55-P), a critical lipid carrier in peptidoglycan synthesis.[1] This mechanism is distinct from many current antibiotics, making this compound and its potential synthetic analogs promising candidates for combating drug-resistant bacteria.
Comparative Antibacterial Activity
While specific quantitative data for synthetic this compound analogs is not available in the public domain, this section presents the known activity of natural Aspartocin analogs and compares it with standard-of-care antibiotics, Daptomycin, Vancomycin, and Linezolid. Daptomycin is also a cyclic lipopeptide and serves as a relevant comparator.
Table 1: Minimum Inhibitory Concentrations (MIC) of Aspartocin Analogs and Comparator Antibiotics (µg/mL)
| Antibiotic/Analog | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis | Enterococcus faecium (VRE) | Streptococcus pneumoniae |
| Aspartocin A, B, C | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Daptomycin | 0.25 - 1.0 | 0.5 - 2.0 | 0.5 - 2.0 | 1.0 - 4.0 | ≤0.12 - 0.25 |
| Vancomycin | 0.5 - 2.0 | 1.0 - 2.0 | 1.0 - 4.0 | >16 (Resistant) | 0.25 - 0.5 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 | 1.0 - 4.0 | 1.0 - 4.0 | 0.5 - 2.0 |
Note: The table above is populated with typical MIC ranges for the comparator antibiotics against susceptible strains, gathered from multiple sources. Specific values can vary depending on the strain and testing conditions. Data for Aspartocin analogs is currently unavailable in publicly accessible literature.
Experimental Protocols
To ensure reproducible and comparable results in the evaluation of future synthetic this compound analogs, the following detailed experimental protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds (this compound analogs, control antibiotics)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in CAMHB. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Test compounds at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
Exposure: Add the test compounds at the desired concentrations (e.g., 1x, 2x, and 4x the predetermined MIC) to the bacterial suspension. A growth control with no antibiotic should also be included.
-
Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Visualizing Experimental and Mechanistic Frameworks
The following diagrams illustrate the experimental workflow for validating antibacterial activity and a hypothetical signaling pathway for this compound's mechanism of action.
Caption: Experimental workflow for antibacterial validation.
Caption: Hypothetical mechanism of this compound analogs.
Future Directions and Conclusion
The lack of available data on synthetic this compound analogs highlights a significant area for future research. Structure-activity relationship (SAR) studies, guided by the synthesis and evaluation of a library of analogs, will be crucial. Key modifications could include:
-
Alterations to the fatty acid side chain: Varying the length, branching, and saturation of the lipid tail can impact membrane insertion and overall antibacterial potency.
-
Amino acid substitutions in the peptide core: Replacing specific amino acids could enhance stability, improve target binding, or modulate the spectrum of activity.
-
Modifications to the cyclic structure: Altering the ring size or replacing the ester linkage with an amide bond could influence conformational rigidity and biological activity.
References
Comparative Efficacy of Aspartocin D and Alternative Therapies Against Daptomycin-Resistant Staphylococcus aureus
A Guide for Researchers and Drug Development Professionals
The emergence of daptomycin-resistant Staphylococcus aureus (DAP-R S. aureus) presents a formidable challenge in clinical settings, necessitating the exploration of novel therapeutic agents and strategies. This guide provides a comparative overview of Aspartocin D, a member of the aspartocin class of calcium-dependent lipopeptide antibiotics, and other therapeutic alternatives for combating these resilient pathogens. While direct comparative clinical data for this compound is limited, this document synthesizes available mechanistic information and preclinical findings to offer a framework for its potential positioning and evaluation.
Introduction to Daptomycin Resistance
Daptomycin is a last-line cyclic lipopeptide antibiotic crucial for treating infections caused by Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3] Its bactericidal activity is calcium-dependent and involves the disruption of the bacterial cell membrane's electrochemical gradient.[1] Resistance to daptomycin is a complex phenomenon, often arising from multiple genetic mutations that alter the bacterial cell envelope.[4][5] Key mechanisms include:
-
Alteration of Cell Surface Charge: Mutations in the multi-peptide resistance factor (mprF) gene can lead to increased synthesis and translocation of the positively charged phospholipid, lysyl-phosphatidylglycerol (L-PG), to the outer leaflet of the cell membrane.[4][5] This results in a more positive overall cell surface charge, leading to electrostatic repulsion of the positively charged calcium-daptomycin complex.[1][4]
-
Cell Wall Thickening: DAP-R strains often exhibit a thickened cell wall, which may act as a physical barrier, sequestering daptomycin and preventing it from reaching its target cell membrane.[4][5]
-
Changes in Membrane Fluidity: Alterations in cell membrane phospholipid composition can decrease membrane fluidity, potentially hindering the insertion and oligomerization of the daptomycin complex.[4]
This compound: A Novel Lipopeptide Antibiotic
This compound belongs to the same class of calcium-dependent lipopeptide antibiotics as daptomycin.[1][6] The aspartocin complex, including variants A, B, and C, consists of a cyclic decapeptide core with a fatty acid side chain.[7][8] Like other lipopeptides, its amphiphilic nature is critical for its antimicrobial activity, which involves disrupting the bacterial cell membrane.[6]
Recent findings suggest that this compound may possess an additional mechanism of action. It has been shown to inhibit UptA, a flippase responsible for translocating the lipid carrier undecaprenyl phosphate (C55-P) across the cell membrane.[6][9] This action disrupts the recycling of C55-P, a critical component in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[6] This dual-pronged attack on both the cell membrane and cell wall synthesis precursors could theoretically reduce the likelihood of resistance development.[6]
Comparative Analysis: this compound vs. Alternative Strategies
The optimal therapy for infections caused by DAP-R S. aureus is currently unknown, and combination therapies are often explored.[10][11]
| Therapeutic Agent/Strategy | Proposed Mechanism of Action | Potential Advantages | Potential Disadvantages |
| This compound | Disrupts cell membrane integrity and inhibits cell wall precursor (C55-P) translocation by targeting UptA.[6][9] | Dual mechanism may offer a synergistic effect and a higher barrier to resistance. Active against Gram-positive bacteria.[7] | Limited clinical and in vivo efficacy data. Potential for cross-resistance with daptomycin exists due to structural similarities. |
| Daptomycin + Trimethoprim/ Sulfamethoxazole (TMP/SMX) | Daptomycin disrupts the cell membrane; TMP/SMX inhibits folic acid synthesis. | This combination has demonstrated rapid bactericidal activity against DAP-R MRSA isolates in in-vitro models.[10][11] | Bacteriostatic nature of TMP/SMX may be a limitation in severe infections. Clinical data is sparse.[10] |
| Daptomycin + Ceftaroline | Daptomycin disrupts the cell membrane; Ceftaroline (a β-lactam) inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Enhanced activity has been observed against some DAP-R strains.[10][11] | Efficacy can be strain-dependent. |
| Linezolid | An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit. | An alternative class of antibiotic. | Generally bacteriostatic against S. aureus, which may be suboptimal for severe infections like endocarditis.[10][12] |
| Teixobactin | A novel antibiotic that inhibits cell wall synthesis by binding to lipid II and lipid III.[13] | Active against a broad range of Gram-positive pathogens, including resistant strains. No detectable resistance has been observed to date.[13] | Currently in preclinical development.[13] |
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental procedures, the following diagrams are provided.
Caption: Mechanisms of daptomycin, this compound, and daptomycin resistance in S. aureus.
Caption: Experimental workflow for antibiotic susceptibility testing (MIC and Time-Kill Assay).
Experimental Protocols
Accurate and reproducible data are paramount in antibiotic efficacy studies. The following are summarized standard protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: Broth microdilution is the standard method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (MHIIB), standardized bacterial inoculum (adjusted to 0.5 McFarland turbidity standard), and the antibiotic agent.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHIIB in the wells of a microtiter plate.
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
The MIC is visually determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).[16]
-
Time-Kill Assay (Killing Kinetics)
This dynamic assay evaluates the rate at which an antibiotic kills a bacterial population over time.
-
Method: This assay measures the decrease in viable bacteria after exposure to an antibiotic.
-
Materials: Flasks containing MHIIB, standardized bacterial inoculum, antibiotic agent, agar plates.
-
Procedure:
-
Prepare flasks containing MHIIB with the antibiotic at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculate the flasks with a starting bacterial density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar plates to quantify the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically defined as bactericidal activity.
-
Conclusion
The challenge of daptomycin-resistant S. aureus requires a multi-faceted approach, including the development of novel agents and the optimization of existing ones through combination therapy. This compound, with its potential dual mechanism targeting both the cell membrane and cell wall synthesis, represents a promising area for future research. However, rigorous preclinical and clinical studies are essential to validate its efficacy, safety, and potential for cross-resistance. In the interim, combination therapies, such as daptomycin with TMP/SMX, offer a potential strategy to enhance bactericidal activity against these difficult-to-treat pathogens.[10][11] Continued investigation into novel compounds like teixobactin and malacidins will be critical to expanding the therapeutic arsenal against multidrug-resistant bacteria.[13]
References
- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin Resistance and Tolerance Due to Loss of Function in Staphylococcus aureus dsp1 and asp23 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aspartocin cyclic lipopeptide antibiotics: mass spectral structural confirmations and the diagnostic role played by the alpha,beta-diaminobutyric acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel daptomycin combinations against daptomycin-nonsusceptible methicillin-resistant Staphylococcus aureus in an in vitro model of simulated endocardial vegetations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. api.pageplace.de [api.pageplace.de]
- 15. academic.oup.com [academic.oup.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Membrane Disruption Potential of Aspartocin D: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the membrane disruption potential of Aspartocin D, a lipopeptide antibiotic. Due to limited publicly available data on this compound, this document establishes a framework for comparison and details the necessary experimental protocols, using data from the well-characterized lipopeptide antibiotics, Daptomycin and Surfactin, as illustrative examples.
This compound belongs to the amphomycin group of lipopeptide antibiotics, which are known for their antimicrobial activity.[1] Its structure consists of a cyclic decapeptide core linked to a fatty acid side chain.[2][3] While the precise mechanisms of its membrane disruption are not extensively detailed in available literature, it is understood that like other lipopeptides, its amphiphilic nature facilitates interaction with and disruption of bacterial cell membranes. This guide outlines the key experimental assays required to quantify and compare this activity.
Data Presentation: Comparative Metrics
A thorough comparison of membrane disruption potential relies on quantifiable data from standardized assays. The following tables present a template for such a comparison, populated with representative data for Daptomycin and Surfactin to illustrate the key metrics.
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a critical measure of antibiotic potency.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Enterococcus faecium (ATCC 19434) MIC (µg/mL) |
| This compound | Data not available | Data not available |
| Daptomycin | 1 | 4 |
| Surfactin | Data not available for this strain | Data not available for this strain |
Note: Daptomycin MIC values can be influenced by calcium concentrations in the testing medium.[4][5][6]
Table 2: Hemolytic Activity (HC50)
Hemolytic activity (HC50) measures the concentration of a compound that causes 50% lysis of red blood cells. A higher HC50 value indicates lower toxicity to mammalian cells and a better selectivity profile.
| Compound | HC50 (µg/mL) |
| This compound | Data not available |
| Daptomycin | >200 |
| Surfactin | ~15 |
Table 3: Membrane Permeabilization (Dye Leakage Assay)
Dye leakage assays, often using fluorescent dyes like calcein, quantify the extent of membrane disruption by measuring the release of encapsulated dye from liposomes, which mimic bacterial or mammalian cell membranes.
| Compound | % Calcein Leakage (at a specified concentration and time) |
| This compound | Data not available |
| Daptomycin | ~80% at 10 µg/mL after 30 min (in the presence of Ca2+) |
| Surfactin | >90% at 5 µg/mL after 10 min |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent: The antimicrobial agent is serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the antimicrobial agent dilutions. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
This assay determines the lytic effect of a compound on red blood cells (RBCs).
-
Preparation of Red Blood Cells: Freshly collected human or sheep red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2% (v/v) in PBS.
-
Incubation with Compound: The compound is serially diluted in PBS in a 96-well plate. The RBC suspension is then added to each well.
-
Controls: A positive control (1% Triton X-100) for 100% hemolysis and a negative control (PBS) for 0% hemolysis are included.
-
Incubation: The plate is incubated at 37°C for 1 hour.
-
Measurement: The plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.
-
Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 is the concentration of the compound that causes 50% hemolysis.
Dye Leakage Assay (Calcein Leakage)
This assay measures the ability of a compound to permeabilize lipid vesicles (liposomes).[7]
-
Preparation of Calcein-Loaded Liposomes: Large unilamellar vesicles (LUVs) are prepared from a desired lipid composition (e.g., POPC/POPG to mimic bacterial membranes) and loaded with a self-quenching concentration of calcein (50-100 mM). Unencapsulated calcein is removed by size-exclusion chromatography.
-
Fluorescence Measurement: The calcein-loaded liposomes are diluted in a buffer in a fluorometer cuvette. The baseline fluorescence is recorded.
-
Addition of Compound: The compound of interest is added to the liposome suspension.
-
Monitoring Leakage: The increase in fluorescence intensity is monitored over time as calcein is released from the liposomes and its self-quenching is relieved upon dilution in the external buffer.
-
Determination of Maximum Leakage: Triton X-100 is added to lyse all liposomes and achieve 100% calcein release, representing the maximum fluorescence.
-
Calculation of Percentage Leakage: The percentage of leakage is calculated relative to the maximum fluorescence.
Concluding Remarks
While direct comparative data for this compound is currently scarce in the public domain, the framework and methodologies presented in this guide provide a clear path for its evaluation. By employing these standardized assays, researchers can generate the necessary quantitative data to rigorously compare the membrane disruption potential of this compound against other antimicrobial peptides. Such studies will be crucial in determining its therapeutic potential and advancing its development as a potential novel antibiotic.
References
- 1. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of daptomycin MIC results by DIN, NCCLS, SFM, and SRGA methods for 297 Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
- 6. Influence of Minimum Inhibitory Concentration in Clinical Outcomes of Enterococcus faecium Bacteremia Treated With Daptomycin: Is it Time to Change the Breakpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Primary Target of Aspartocin D: A Comparative Guide to the Validation of UptA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data validating Undecaprenyl-phosphate transporter A (UptA) as the primary molecular target of the lipopeptide antibiotic, Aspartocin D. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Quantitative Analysis of Molecular Interactions
The validation of a drug target hinges on the quantitative assessment of its interaction with the therapeutic compound. Native mass spectrometry has been a pivotal technique in elucidating the binding dynamics between UptA, its natural substrate, and various antibiotics. The following tables summarize the key binding affinity data.
| Molecule | Target | Apparent Dissociation Constant (Kd) | Method |
| C55-P | UptA | 5.7 ± 0.7 µM[1] | Native Mass Spectrometry |
| C55-PP | UptA | 15.3 µM[1] | Native Mass Spectrometry |
Table 1: Binding Affinity of Natural Substrates to UptA. This table quantifies the interaction between UptA and its endogenous lipid carriers, C55-P and C55-PP. The lower Kd value for C55-P indicates a higher binding affinity, suggesting it is the preferred substrate for UptA.
| Antibiotic | Effect on UptA:C55-P Complex | Relative Binding Affinity to UptA |
| This compound | Induces dissociation[1] | High |
| Amphomycin | Induces dissociation[1] | High |
| Bacitracin | Minor impact | Weak |
| Vancomycin | No observable impact | Weak |
Table 2: Comparative Efficacy of Antibiotics in Disrupting the UptA:C55-P Complex. This table provides a qualitative and semi-quantitative comparison of different antibiotics' ability to interfere with the UptA and its natural substrate. This compound and Amphomycin are shown to be potent disruptors of this complex, indicating a direct interaction with UptA.
Experimental Protocols
The validation of UptA as the primary target of this compound relies on robust experimental methodologies. The following section details the key protocol used in the foundational research.
Native Mass Spectrometry for Protein-Ligand Binding Studies
Objective: To characterize the direct binding of this compound to UptA and its ability to compete with the natural substrate C55-P.
Materials:
-
Purified Bacillus subtilis UptA protein
-
This compound
-
Undecaprenyl phosphate (C55-P)
-
Ammonium acetate buffer (200 mM, pH 8.0)
-
Lauryl maltose neopentyl glycol (L-MNG) or other suitable detergent for membrane protein solubilization
-
Q-Exactive UHMR mass spectrometer or equivalent
Procedure:
-
Sample Preparation:
-
Purified UptA is buffer-exchanged into 200 mM ammonium acetate (pH 8.0) containing a concentration of detergent above the critical micelle concentration (CMC) to maintain protein solubility and stability.
-
For direct binding assays, UptA is incubated with varying concentrations of this compound.
-
For competition assays, a pre-formed complex of UptA and C55-P is incubated with increasing concentrations of this compound.
-
-
Native Mass Spectrometry Analysis:
-
Samples are introduced into the mass spectrometer using nano-electrospray ionization (nESI).
-
The instrument is operated in native mode, meaning gentle desolvation conditions are used to preserve non-covalent protein-ligand interactions.
-
Key instrument parameters (e.g., capillary voltage, cone voltage, collision energy) are optimized to maintain the integrity of the protein complexes while removing the detergent micelle.
-
Mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the apo-protein, the protein-ligand complexes, and any dissociated species.
-
-
Data Analysis:
-
The mass spectra are analyzed to identify the different species present based on their m/z ratios.
-
The relative intensities of the apo-protein and the protein-ligand complex peaks are used to determine the binding stoichiometry and to calculate the apparent dissociation constant (Kd) by fitting the data to a suitable binding model (e.g., Hill's equation)[1].
-
In competition assays, the decrease in the intensity of the UptA:C55-P complex peak with increasing concentrations of this compound provides evidence of competitive binding.
-
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Native MS.
Conclusion
The presented evidence strongly supports the validation of UptA as a primary and direct target of this compound. The high binding affinity and the ability of this compound to competitively inhibit the binding of the natural substrate C55-P to UptA provide a clear mechanism of action at the molecular level. This understanding is critical for the rational design of novel antibiotics that target the essential pathway of peptidoglycan biosynthesis. The detailed experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of antibiotic discovery and development.
References
Structural comparison of Aspartocin D with other members of the aspartocin family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aspartocin family of lipopeptide antibiotics represents a promising class of calcium-dependent antimicrobial agents. This guide provides a detailed structural and functional comparison of Aspartocin D with other known members of the family, namely Aspartocin A, B, and C. The information presented herein is intended to support research and development efforts in the pursuit of novel antibiotic therapies.
Structural Comparison
The aspartocin family members are cyclic lipopeptides, characterized by a conserved cyclic decapeptide core and a variable fatty acid side chain. This structural motif is crucial for their biological activity, which is dependent on the presence of calcium ions.
Core Peptide Structure
Aspartocins A, B, C, and D share an identical cyclic decapeptide core with the sequence cyclo(Dab-Pip-MeAsp-Asp-Gly-Asp-Gly-Dab-Val-Pro).[1][2][3][4] This ring structure contains several non-proteinogenic amino acids, including diaminobutyric acid (Dab), pipecolic acid (Pip), and methylaspartic acid (MeAsp).[1][3]
Fatty Acid Side Chains
The primary structural difference among the aspartocin family lies in the composition of their N-terminal fatty acid tails. These variations in the lipid moiety are responsible for differences in their physicochemical properties and may influence their antimicrobial potency and spectrum.
| Aspartocin Member | Fatty Acid Side Chain |
| Aspartocin A | (Z)-13-methyltetradec-3-ene-carbonyl |
| Aspartocin B | (+,Z)-12-methyltetradec-3-ene-carbonyl |
| Aspartocin C | (Z)-12-methyltridec-3-ene-carbonyl |
| This compound | N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-α-aspartyl- |
Table 1: Comparison of the fatty acid side chains of Aspartocin family members.[1][4][5]
Functional Comparison: Antimicrobial Activity
Aspartocins exhibit potent activity against Gram-positive bacteria. Their mechanism of action is contingent on the presence of calcium ions, which facilitate a conformational change in the molecule, enabling it to interact with the bacterial cell membrane.[1][2][6]
Mechanism of Action
The primary target of the aspartocin family, like other calcium-dependent lipopeptide antibiotics, is believed to be Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall.[7][8] By binding to Lipid II, aspartocins inhibit the polymerization of the peptidoglycan layer, leading to the disruption of cell wall integrity and ultimately, cell death.[7] This interaction is calcium-dependent and leads to a disruption of the bacterial membrane potential.[9]
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of action for aspartocin antibiotics.
Comparative Antimicrobial Potency
Direct comparative studies of the minimum inhibitory concentrations (MICs) for all four aspartocin members against a standardized panel of bacteria are limited in the currently available literature. However, data for this compound provides a benchmark for its activity.
| Organism | This compound MIC (μg/mL) | Calcium Concentration (mM) |
| Bacillus subtilis | 0.125 | Not Specified |
| Staphylococcus aureus | 0.5 | Not Specified |
| Bacillus subtilis | 0.06 - 4 | 2.5 - 0.125 |
| Staphylococcus aureus | 0.25 - 8 | 2.5 - 0.125 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against select Gram-positive bacteria.[5][10]
The variation in MIC values with changing calcium concentrations highlights the critical role of this ion in the antibiotic's efficacy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Prepare Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium to a defined cell density.
-
Prepare Antibiotic Dilutions: A series of twofold dilutions of the aspartocin compound are prepared in the broth medium in a 96-well microtiter plate. A range of calcium concentrations can also be tested.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells with no antibiotic are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the aspartocin that completely inhibits visible growth of the bacterium.
Lipid II Binding Assay (Antagonization Assay)
This assay is used to confirm that the antimicrobial activity of the lipopeptide is mediated through its interaction with Lipid II.
Workflow:
Caption: Workflow for the Lipid II binding (antagonization) assay.
Detailed Steps:
-
Pre-incubation: The aspartocin compound is pre-incubated with an excess of purified Lipid II for a defined period.
-
Bacterial Inoculation: A suspension of a sensitive bacterial strain (e.g., Micrococcus luteus) is added to the pre-incubation mixture.
-
Incubation: The mixture is incubated under conditions that would normally allow the antibiotic to inhibit bacterial growth.
-
Observation: The presence or absence of bacterial growth is observed.
-
Interpretation: If the antibacterial activity of the aspartocin is antagonized (i.e., bacteria grow), it indicates that the antibiotic binds to Lipid II, which is then no longer available to inhibit the bacteria.
Conclusion
This compound, along with other members of the aspartocin family, represents a class of lipopeptide antibiotics with a conserved cyclic peptide core and a calcium-dependent mechanism of action targeting bacterial cell wall synthesis. The structural variations in their fatty acid side chains likely contribute to differences in their antimicrobial profiles. Further comparative studies are warranted to fully elucidate the structure-activity relationships within this family and to identify the most promising candidates for further drug development. The experimental protocols provided in this guide offer a framework for such comparative evaluations.
References
- 1. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 7. resources.biomol.com [resources.biomol.com]
- 8. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. glpbio.com [glpbio.com]
Comparative In Vitro Validation of Aspartocin D's Effect on Peptidoglycan Synthesis
A Guide for Researchers in Antimicrobial Drug Development
This guide provides a comparative analysis of Aspartocin D, a member of the amphomycin class of calcium-dependent lipopeptide antibiotics, and its inhibitory effects on bacterial peptidoglycan (PG) synthesis. Data and methodologies are presented to contrast its performance with established inhibitors, offering a framework for its in vitro validation.
Introduction to Peptidoglycan Synthesis Inhibition
The bacterial cell wall, a structure essential for survival and shape maintenance, is primarily composed of peptidoglycan, a robust polymer of sugars and amino acids.[1] Its biosynthesis is a multi-stage process that begins in the cytoplasm, moves to the cell membrane, and is completed in the periplasmic space, making it an ideal target for antibacterial agents.[2] this compound is a lipopeptide antibiotic with activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus.[3][4] Its efficacy, like other members of its class such as friulimicin and the semi-synthetic analogue MX-2401, is linked to the disruption of the PG synthesis pathway.[5][6][7][8]
This guide compares this compound's mechanism to two well-characterized inhibitors:
-
Vancomycin: A glycopeptide that inhibits the late stages of PG synthesis by binding to the D-Ala-D-Ala terminus of the Lipid II precursor, sterically hindering both transglycosylation and transpeptidation.[4]
-
Bacitracin: A polypeptide antibiotic that disrupts the recycling of the lipid carrier bactoprenol (undecaprenyl pyrophosphate), preventing the transport of PG precursors across the cell membrane.[9]
Mechanism of Action: A Comparative Overview
This compound and its analogues act at a distinct, earlier stage of the membrane-bound steps of PG synthesis compared to vancomycin and bacitracin. Evidence from studies on related compounds like friulimicin and MX-2401 strongly indicates that the primary target is the lipid carrier undecaprenyl phosphate (C55-P) .[6][8][10][11] By forming a calcium-dependent complex with C55-P, these lipopeptides sequester the carrier, preventing it from being utilized by the enzyme MraY to form Lipid I (the first lipid-linked intermediate). This blockade effectively halts the entire membrane-associated PG synthesis cascade.
The diagram below illustrates the key stages of peptidoglycan synthesis and the points of inhibition for this compound, Vancomycin, and Bacitracin.
Caption: Peptidoglycan synthesis pathway and inhibitor targets.
Comparative Performance Data
Table 1: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the antibacterial potency of this compound and comparator compounds against key Gram-positive pathogens. Lower values indicate higher potency.
| Compound | Target Organism | MIC (µg/mL) | Citation(s) |
| This compound | S. aureus | 0.5 | [3][4] |
| B. subtilis | 0.125 | [3][4] | |
| MX-2401 (Analogue) | S. aureus (MSSA & MRSA) | MIC₉₀: 2 | [10][12] |
| Vancomycin | S. aureus | 0.5 - 2.0 | [12][13] |
| Bacitracin | S. aureus | 0.5 - >128 (strain dependent) | [12] |
Note: The activity of this compound is calcium-dependent. MIC values for S. aureus can range from 0.25 µg/mL in 2.5 mM Ca²⁺ to 8 µg/mL in 0.125 mM Ca²⁺.[3][4]
Table 2: In Vitro Effect on Peptidoglycan Precursor Synthesis
This table compares the specific inhibitory action of each compound within the PG synthesis pathway.
| Compound | Primary Target | Effect on Lipid I & II Synthesis | Consequence | Citation(s) |
| This compound (and analogues) | Undecaprenyl Phosphate (C55-P) | Inhibited in a dose-dependent manner | Prevents formation of Lipid I; leads to accumulation of cytoplasmic precursors (e.g., Park's nucleotide) | [6][10][11][14] |
| Vancomycin | D-Ala-D-Ala terminus of Lipid II | No direct inhibition of synthesis | Sequesters Lipid II, preventing its incorporation into the cell wall; leads to accumulation of Lipid II | [4][15][16] |
| Bacitracin | Undecaprenyl Pyrophosphate (C55-PP) | Indirectly inhibited | Prevents recycling of the lipid carrier; leads to depletion of C55-P and subsequent halt of Lipid I/II synthesis | [9] |
Experimental Protocols and Validation Workflow
Validating the inhibitory effect of this compound involves a series of in vitro assays designed to measure both overall antibacterial activity and specific effects on the PG synthesis pathway.
The diagram below outlines a typical experimental workflow for this validation.
Caption: Experimental workflow for validating PG synthesis inhibitors.
Protocol 1: Whole-Cell Peptidoglycan Synthesis Assay
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of permeabilized bacterial cells.
Objective: To quantify the overall inhibition of PG synthesis by this compound.
Materials:
-
Mid-log phase S. aureus culture
-
This compound, Vancomycin, Bacitracin (test compounds)
-
[¹⁴C]-UDP-N-acetylglucosamine ([¹⁴C]-UDP-GlcNAc)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM β-mercaptoethanol, 4% Sorbitol
-
Stop Solution: 8% Sodium Dodecyl Sulfate (SDS)
-
Filtration apparatus with mixed cellulose ester membranes (0.45 µm)
-
Scintillation counter and fluid
Methodology:
-
Cell Preparation: Harvest mid-log phase S. aureus cells by centrifugation. Resuspend the pellet in ice-cold Reaction Buffer. Subject cells to one freeze-thaw cycle to permeabilize them. Adjust the cell density to a predetermined optimal concentration (e.g., 0.2 mg wet weight per reaction).[17]
-
Reaction Setup: In a microcentrifuge tube, pre-incubate 0.2 mg of permeabilized cells with various concentrations of this compound or control antibiotics for 15 minutes at 32°C.
-
Initiation: Start the reaction by adding [¹⁴C]-UDP-GlcNAc to a final concentration of ~0.25 µM.
-
Incubation: Incubate the reaction mixture at 32°C for a linear time range (e.g., 25 minutes).
-
Termination: Stop the reaction by adding an equal volume of 8% SDS solution and heating at 90°C for 25 minutes to lyse cells and solubilize membranes.
-
Filtration: Filter the hot, SDS-insoluble material (which contains the cross-linked peptidoglycan) through a 0.45 µm membrane. Wash the membrane thoroughly to remove unincorporated radiolabel.
-
Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of inhibition against the drug concentration to determine the IC₅₀ value.
Protocol 2: Lipid Precursor Accumulation Assay
This assay is designed to detect the buildup of specific lipid-linked intermediates (Lipid I or Lipid II) or cytoplasmic precursors (Park's nucleotide) following antibiotic treatment.
Objective: To differentiate this compound's mechanism (inhibition of Lipid I/II formation) from Vancomycin (accumulation of Lipid II).
Materials:
-
Mid-log phase S. aureus culture
-
Test compounds (this compound, Vancomycin)
-
Extraction Solvent: Chloroform/Methanol mixture (e.g., 1:1 or 2:1 v/v)
-
TLC silica plates and developing solvent system (e.g., chloroform/methanol/water/ammonia)
-
HPLC system for precursor analysis
-
Phosphomolybdic acid (PMA) stain or autoradiography for detection
Methodology:
-
Treatment: Grow S. aureus to mid-log phase. Add this compound or Vancomycin at a concentration known to inhibit growth (e.g., 4x MIC) and incubate for a short period (e.g., 20-30 minutes).[18] An untreated culture serves as a negative control.
-
Lipid Extraction: Harvest the cells by centrifugation. Extract the total lipids from the cell pellet using a chloroform/methanol solvent mixture.
-
Analysis by TLC:
-
Spot the concentrated lipid extracts onto a silica TLC plate.
-
Develop the plate using an appropriate solvent system to separate Lipid I, Lipid II, and other lipids.
-
Visualize the lipid spots by staining with PMA or, if radiolabeled precursors were used, by autoradiography.
-
Compare the profiles: Vancomycin-treated cells should show a significant accumulation of Lipid II.[15][16] this compound-treated cells are expected to show an inhibition of both Lipid I and Lipid II formation.[10][11]
-
-
Analysis of Cytoplasmic Precursors (Optional):
-
For the cell pellet remaining after lipid extraction, perform an acid extraction to isolate soluble nucleotide precursors.
-
Analyze the extract by HPLC to detect the accumulation of UDP-MurNAc-pentapeptide (Park's nucleotide). A significant increase in this precursor is expected with this compound treatment, consistent with a blockage of the membrane-bound steps of synthesis.[14]
-
Conclusion
The in vitro evidence strongly supports a distinct mechanism of action for this compound compared to other cell wall active antibiotics. By targeting the essential lipid carrier C55-P, it inhibits peptidoglycan synthesis at a very early stage of the membrane cycle, preventing the formation of both Lipid I and Lipid II. This mechanism differs fundamentally from that of Vancomycin, which sequesters fully formed Lipid II, and Bacitracin, which inhibits the recycling of the lipid carrier. This guide provides the comparative data and detailed protocols necessary for researchers to validate these findings and further explore the potential of this compound and related lipopeptides as valuable therapeutic agents against Gram-positive pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Staphylococcal-Produced Bacteriocins and Antimicrobial Peptides: Their Potential as Alternative Treatments for Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial properties of MX-2401, an expanded-spectrum lipopeptide active in the presence of lung surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solid-state NMR characterization of amphomycin effects on peptidoglycan and wall teichoic acid biosyntheses in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of an amphiphilic vancomycin aglycone derivative inspired by polymyxins: overcoming glycopeptide resistance in Gram-positive and Gram-negative bacteria in synergy with teicoplanin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo pharmacodynamics of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Aspartocin D: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Aspartocin D, a lipopeptide antibiotic. By adhering to these protocols, laboratories can maintain a safe working environment and comply with regulatory standards.
This compound: Safety Profile
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] The substance is not flammable and has no specific hazard pictograms, signal words, or hazard statements associated with it.[1] However, the SDS advises against allowing the substance to enter sewers, surface, or ground water, indicating that responsible disposal practices are necessary.[1]
General Principles of Laboratory Chemical Waste Disposal
The disposal of any laboratory chemical, including non-hazardous substances like this compound, should follow established safety protocols to minimize environmental impact and ensure workplace safety.[2][3][4] Key principles include:
-
Waste Identification and Classification: The first step is to determine if a chemical is hazardous or non-hazardous.[2] Although this compound is not classified as hazardous, it should still be treated as a chemical waste.
-
Segregation: Different types of chemical waste should be kept separate to prevent accidental reactions.[3][5]
-
Proper Containment: Waste must be stored in containers that are in good condition, compatible with the chemical, and kept closed except when adding more waste.[3]
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or "Chemical Waste" for non-hazardous materials), the full chemical name(s) of the contents, the date of generation, and the location of origin.[3][5]
-
Professional Disposal: Partnering with a licensed waste disposal service is the recommended method for the final disposal of laboratory chemicals.[2]
Step-by-Step Disposal Procedure for this compound
1. Unused or Expired this compound (Solid Form):
-
Step 1: Container Preparation. Select a clean, dry, and sealable container compatible with a solid peptide. A high-density polyethylene (HDPE) or glass container is suitable.
-
Step 2: Labeling. Affix a "Chemical Waste" label to the container. Write "this compound" and the approximate quantity. Include the date and your laboratory's contact information.
-
Step 3: Transfer. Carefully transfer the solid this compound into the labeled waste container.
-
Step 4: Storage. Store the container in a designated chemical waste accumulation area, away from incompatible materials.
-
Step 5: Disposal. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. This compound Solutions:
-
Step 1: Container Selection. Use a sealable, chemical-resistant container (e.g., HDPE or glass bottle) for liquid waste.
-
Step 2: Labeling. Label the container "Chemical Waste" and list all components of the solution (e.g., "this compound in DMSO"). Indicate the concentration and volume.
-
Step 3: Collection. Collect all waste solutions containing this compound in this container. Do not mix with other types of chemical waste.
-
Step 4: Storage. Keep the container sealed and stored in a designated waste area.
-
Step 5: Disposal. Contact your EHS office for collection and disposal. Do not pour this compound solutions down the drain. [1]
3. Contaminated Labware (e.g., pipette tips, gloves, vials):
-
Step 1: Segregation. Collect all solid labware contaminated with this compound in a designated, lined container.
-
Step 2: Labeling. Label the container "Solid Chemical Waste" and specify "this compound contaminated labware."
-
Step 3: Disposal. This waste should be disposed of through your institution's chemical waste program.
4. Empty this compound Containers:
-
Step 1: Decontamination. Triple-rinse the empty container with a suitable solvent (e.g., ethanol or methanol) capable of dissolving this compound.[3]
-
Step 2: Rinsate Collection. The rinsate from the first rinse must be collected and treated as chemical waste.[3] Subsequent rinses with water can typically be disposed of down the drain, but it is best to confirm with your institution's EHS guidelines.
-
Step 3: Final Disposal. Once decontaminated, deface the original label and dispose of the container in the regular trash or recycling, according to institutional policy.[4][6]
Summary of Laboratory Chemical Waste Management
For quick reference, the following table summarizes the key considerations for managing laboratory chemical waste.
| Waste Management Aspect | Procedure |
| Identification | Determine if the waste is hazardous or non-hazardous based on the SDS.[2] |
| Segregation | Store different classes of chemical waste separately (e.g., solids, liquids, halogenated solvents).[3][5] |
| Container | Use compatible, leak-proof containers with secure lids.[3] |
| Labeling | Clearly label with contents, hazards, date, and generator information.[3][5] |
| Storage | Keep in a designated, secure waste accumulation area. |
| Disposal Route | Utilize a licensed professional waste disposal service coordinated through your EHS office.[2] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and workflow.
Caption: Workflow for the disposal of different forms of this compound waste.
Caption: Decision-making process for the disposal of laboratory chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. otago.ac.nz [otago.ac.nz]
Essential Safety and Logistical Information for Handling Aspartocin D
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Aspartocin D, a lipopeptide antibiotic. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to prudent laboratory practices is essential to ensure personnel safety and maintain experimental integrity.[1]
Personal Protective Equipment (PPE) and Safety Precautions
Although specific PPE is not mandated for this compound under normal use, it is the user's responsibility to establish safe handling procedures based on the specific experimental conditions.[1] To minimize exposure and ensure a safe laboratory environment, the following standard personal protective equipment is recommended.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood or wear a dust mask if handling large quantities or if there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure the work area is clean and uncluttered. Prepare all necessary equipment and solvents.
-
Personal Protective Equipment : Put on all recommended PPE, including a lab coat, safety glasses, and gloves.
-
Weighing : If working with the solid form, weigh the required amount in a chemical fume hood or on a balance with a draft shield to minimize the potential for inhalation of airborne particles.
-
Solubilization : this compound is soluble in DMF, DMSO, ethanol, and methanol.[2] Prepare stock solutions in a chemical fume hood. To enhance solubility, the solution can be warmed to 37°C and sonicated.[3]
-
Experimental Use : Handle all solutions containing this compound with care to avoid splashes and aerosols.
-
Post-Handling : After use, decontaminate the work area with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
While this compound is not classified as hazardous, it is crucial to prevent its release into the environment.[1]
-
Solid Waste : Unused solid this compound and materials contaminated with it (e.g., weigh boats, pipette tips) should be collected in a designated, sealed container. This container can then be disposed of in the regular laboratory trash, which should be handled by laboratory personnel for final disposal in designated dumpsters.[1][2]
-
Liquid Waste : Do not pour solutions containing this compound down the drain.[1] Collect all liquid waste in a properly labeled waste container for chemical waste disposal according to your institution's guidelines.
-
Empty Containers : The original product container should be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as chemical waste.
Quantitative Data Summary
This compound exhibits calcium-dependent antibiotic activity against Gram-positive bacteria.[2][3]
| Organism | Calcium Concentration | Minimum Inhibitory Concentration (MIC) |
| Bacillus subtilis | 2.5 mM | 0.06 µg/ml |
| 0.125 mM | 4 µg/ml | |
| Staphylococcus aureus | 2.5 mM | 0.25 µg/ml |
| 0.125 mM | 8 µg/ml |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of this compound against Bacillus subtilis.
-
Prepare this compound Stock Solution : Dissolve this compound in an appropriate solvent (e.g., DMSO) to a concentration of 1 mg/ml.
-
Prepare Bacterial Inoculum : Culture B. subtilis in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml.
-
Prepare Serial Dilutions : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium containing the desired calcium concentration (e.g., 2.5 mM). The final volume in each well should be 100 µl.
-
Inoculate Wells : Add 100 µl of the diluted bacterial suspension to each well, bringing the total volume to 200 µl.
-
Controls : Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mechanism of Action Visualization
This compound, like other lipopeptide antibiotics, targets the bacterial cell wall synthesis pathway. Its primary mechanism involves the inhibition of peptidoglycan synthesis by binding to the lipid carrier undecaprenyl phosphate (C55-P). Additionally, it can directly interact with and inhibit the flippase enzyme, UptA, which is responsible for translocating C55-P across the cell membrane.[4][5][6][7]
Caption: Mechanism of action of this compound.
References
- 1. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action and limited cross-resistance of new lipopeptide MX-2401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
